CM304
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-(azepan-1-yl)ethyl]-6-(3-fluoropropyl)-1,3-benzothiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS.ClH/c19-9-5-6-15-7-8-16-17(14-15)23-18(22)21(16)13-12-20-10-3-1-2-4-11-20;/h7-8,14H,1-6,9-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHXPDSLCDRWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C3=C(C=C(C=C3)CCCF)SC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CM-304: A Technical Guide to its Mechanism of Action as a Sigma-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-304 is a potent and highly selective sigma-1 receptor (S1R) antagonist that has demonstrated significant efficacy in preclinical models of neuropathic and inflammatory pain. This document provides an in-depth technical overview of the core mechanism of action of CM-304, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. As a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, the sigma-1 receptor is a key modulator of intracellular calcium signaling and neuronal excitability. By antagonizing this receptor, CM-304 interrupts a cascade of downstream events implicated in the establishment and maintenance of chronic pain states, presenting a promising therapeutic strategy.
Quantitative Pharmacological Profile of CM-304
The following tables summarize the available quantitative data for CM-304, providing a clear comparison of its binding affinity and in vivo efficacy.
Table 1: In Vitro Binding Affinity of CM-304
| Target | Kᵢ (nM) | Selectivity vs. S1R | Reference |
| Sigma-1 Receptor (S1R) | ~3.6* | - | [1] |
| Sigma-2 Receptor (S2R) | 364 | >100-fold | [2] |
| Other Receptors (59 total) | >10,000 | >10,000-fold | [1] |
*Note: The Kᵢ value for the sigma-1 receptor is an estimation derived from the reported >100-fold selectivity over the sigma-2 receptor. Primary sources from James et al. (2012, 2014) are cited in other literature as containing the definitive binding affinity data but were not directly accessible.[1]
Table 2: In Vivo Efficacy of CM-304 in Murine Pain Models
| Pain Model | Assay | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Reference |
| Visceral Pain | Acetic Acid-Induced Writhing | 0.48 | 0.09–1.82 | [1] |
| Inflammatory Pain | Formalin Test (Late Phase) | 17.5 | 12.7–25.2 | [1] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | 10-45 (dose-dependent reduction in allodynia) | - | [1][3] |
| Neuropathic Pain | Cisplatin-Induced Neuropathy | 45 (significant reduction in allodynia) | - | [1][3] |
Core Mechanism of Action: Sigma-1 Receptor Antagonism
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in regulating cellular stress responses and neuronal excitability through various mechanisms.
Modulation of Intracellular Calcium Signaling
Under normal physiological conditions, the S1R is associated with the chaperone protein BiP (Binding immunoglobulin Protein). Upon cellular stress or agonist stimulation, the S1R dissociates from BiP and can then interact with and modulate the activity of various client proteins, most notably the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R) at the ER membrane. This interaction stabilizes the IP3R and potentiates the release of calcium (Ca²⁺) from the ER into the cytoplasm.
CM-304, as a sigma-1 receptor antagonist, binds to the S1R and prevents its dissociation from BiP and/or its interaction with the IP3R. This leads to a dampening of intracellular calcium signaling, a key process in neuronal hyperexcitability and central sensitization associated with chronic pain.
Interaction with Ion Channels and Neurotransmitter Systems
The sigma-1 receptor has been shown to modulate the function of several ion channels, including voltage-gated potassium (K⁺), sodium (Na⁺), and calcium (Ca²⁺) channels, as well as N-methyl-D-aspartate (NMDA) receptors. By antagonizing the S1R, CM-304 is hypothesized to indirectly regulate the activity of these channels, leading to a reduction in neuronal excitability.
Furthermore, S1R antagonism has been linked to the modulation of key neurotransmitter systems involved in pain processing. This includes the potential to reduce the release of pronociceptive mediators like substance P and to influence the signaling of brain-derived neurotrophic factor (BDNF), which is known to be upregulated in chronic pain states.
Detailed Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the quantitative data summary.
Radioligand Binding Assay for Sigma-1 Receptor
-
Objective: To determine the binding affinity (Kᵢ) of CM-304 for the sigma-1 receptor.
-
Materials:
-
Membrane preparations from guinea pig brain (rich in S1R).
-
[³H]-(+)-pentazocine (radioligand).
-
CM-304 (test compound).
-
Haloperidol (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate guinea pig brain membrane homogenates with varying concentrations of CM-304.
-
Add a fixed concentration of [³H]-(+)-pentazocine to the incubation mixture.
-
Incubate at 37°C for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Determine non-specific binding in the presence of a high concentration of haloperidol.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Acetic Acid-Induced Writhing Test
-
Objective: To assess the analgesic effect of CM-304 on visceral pain.
-
Animals: Male ICR mice.
-
Procedure:
-
Administer CM-304 intraperitoneally (i.p.) at various doses.
-
After a 30-minute pretreatment period, inject a 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing for each dose group compared to a vehicle-treated control group.
-
Determine the ED₅₀ value from the dose-response curve.[1]
-
Formalin-Induced Paw Licking Test
-
Objective: To evaluate the efficacy of CM-304 against inflammatory pain.
-
Animals: Male ICR mice.
-
Procedure:
-
Administer CM-304 i.p. at various doses.
-
After a 30-minute pretreatment period, inject 20 µL of a 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in an observation chamber.
-
Record the total time spent licking the injected paw during the late phase (15-30 minutes post-formalin injection).
-
Calculate the percentage of inhibition of licking time for each dose group compared to a vehicle-treated control group.
-
Determine the ED₅₀ value from the dose-response curve.[1]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Objective: To assess the anti-allodynic effect of CM-304 in a model of peripheral nerve injury.
-
Animals: Male C57BL/6 mice.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision with sutures.
-
-
Behavioral Testing (von Frey Test for Mechanical Allodynia):
-
Allow the animals to recover for at least 7 days post-surgery.
-
Place the mouse in a chamber with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral (injured) hind paw.
-
Determine the paw withdrawal threshold (the lowest filament stiffness that elicits a withdrawal response).
-
Administer CM-304 i.p. and measure the paw withdrawal threshold at various time points post-dosing.
-
Compare the withdrawal thresholds of CM-304-treated animals to vehicle-treated controls.[1][3]
-
Cisplatin-Induced Neuropathic Pain Model
-
Objective: To evaluate the effect of CM-304 on chemotherapy-induced neuropathic pain.
-
Animals: Male C57BL/6 mice.
-
Induction of Neuropathy:
-
Administer cisplatin (B142131) (2.3 mg/kg, i.p.) daily for 5 consecutive days.
-
Allow a 5-day drug-free period.
-
Repeat the 5-day cisplatin administration cycle.
-
-
Behavioral Testing (von Frey Test for Mechanical Allodynia):
-
Assess the paw withdrawal threshold using the von Frey test as described for the CCI model, typically starting 14 days after the first cisplatin injection.
-
Administer CM-304 i.p. and measure the paw withdrawal threshold at various time points post-dosing.
-
Compare the withdrawal thresholds of CM-304-treated animals to vehicle-treated controls.[1][3]
-
Conclusion
CM-304 is a highly selective sigma-1 receptor antagonist with demonstrated efficacy in multiple preclinical models of pain. Its mechanism of action is centered on the modulation of intracellular calcium signaling and neuronal excitability through the antagonism of the sigma-1 receptor. By preventing the S1R from interacting with its client proteins, CM-304 effectively dampens the downstream signaling cascades that contribute to the development and maintenance of chronic pain. The data presented in this guide underscore the potential of CM-304 as a novel therapeutic agent for the treatment of various pain states, warranting further investigation in clinical settings.
References
The Role of CM-304 in Nociception and Pain Pathways: A Technical Guide
Executive Summary
CM-304 is a potent and selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein implicated in the modulation of nociceptive signaling. Preclinical evidence demonstrates that CM-304 exhibits significant antinociceptive and anti-allodynic properties across various animal models of pain, including neuropathic, inflammatory, and visceral pain.[1][2] Its mechanism of action involves the inhibition of S1R-mediated potentiation of N-methyl-D-aspartate (NMDA) receptor activity and other downstream signaling cascades crucial for central sensitization.[3] Notably, CM-304 achieves its analgesic effects without the significant liabilities associated with traditional opioids, such as reward or sedation, positioning it as a promising candidate for the development of novel pain therapeutics.[1][4] This document provides a comprehensive overview of the pharmacological profile, mechanism of action, preclinical efficacy, and experimental methodologies related to CM-304.
Introduction: The Sigma-1 Receptor as a Therapeutic Target for Pain
The Sigma-1 Receptor (S1R) is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5] It is distinct from classical opioid or other neurotransmitter receptors and plays a crucial role in modulating intracellular calcium signaling and regulating the function of various ion channels and receptors, including the NMDA receptor.[3]
In the context of nociception, activation of S1Rs has been shown to facilitate pain signaling.[3] Under conditions of noxious stimulation or nerve injury, S1Rs can translocate and interact with other proteins to enhance neuronal excitability and contribute to central sensitization—a key mechanism underlying chronic pain states.[3][6] Consequently, antagonists of the S1R, such as CM-304, are being investigated as a novel therapeutic strategy to attenuate pathological pain by preventing this S1R-mediated facilitation.[1][5]
Pharmacological Profile of CM-304
CM-304, chemically identified as 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride, is a highly selective S1R antagonist.[7] Its selectivity allows for targeted investigation of S1R's role in pain pathways, free from the confounding effects of off-target interactions.[3] While possessing the ability to penetrate the central nervous system, CM-304 has a relatively short in vivo half-life of approximately 115 minutes, a factor that influences its duration of action in preclinical models.[3]
Mechanism of Action in Nociceptive Pathways
The antinociceptive effects of CM-304 are directly linked to its antagonism of the S1R. Activation of spinal S1Rs is reported to enhance NMDA receptor-induced pain signaling through a protein kinase C (PKC) and protein kinase A (PKA) dependent phosphorylation of the NR1 subunit of the NMDA receptor.[3] This process increases intracellular calcium levels and the activity of phospholipase C (PLC) signaling cascades, ultimately promoting nociceptive transmission.[3]
CM-304 intervenes by binding to the S1R and preventing these downstream effects. By blocking the S1R, CM-304 effectively decouples this potentiation machinery, leading to a reduction in NMDA receptor activity, attenuated glutamate (B1630785) release, and a decrease in neuronal hyperexcitability that characterizes chronic pain states.[3]
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]
- 3. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neuropathic pain models and outcome measures: a dual translational challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
CM-304: A Technical Guide to a Novel Sigma-1 Receptor Antagonist for Chronic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic pain remains a significant clinical challenge, with a pressing need for novel therapeutic agents that offer improved efficacy and safety profiles over existing treatments. CM-304 is a potent and selective sigma-1 (σ1) receptor antagonist that has demonstrated significant promise in preclinical models of chronic pain. This technical guide provides an in-depth overview of CM-304, including its mechanism of action, preclinical pharmacology, and detailed experimental methodologies for its evaluation. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this potential therapeutic candidate.
Introduction
The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the modulation of various cellular functions, including ion channel activity, intracellular calcium signaling, and neuronal plasticity.[1][2] In the context of the nervous system, the σ1 receptor plays a crucial role in the sensitization of pain pathways.[1][2] Antagonism of the σ1 receptor has emerged as a promising therapeutic strategy for the treatment of chronic pain states, including neuropathic and inflammatory pain.[3][4]
CM-304 is a novel, highly selective σ1 receptor antagonist.[5] Preclinical studies have demonstrated its efficacy in reducing pain-like behaviors in a variety of animal models, suggesting its potential as a non-opioid analgesic for chronic pain conditions.[3][4] This document serves as a comprehensive technical resource on CM-304, detailing its pharmacological properties and the experimental protocols used to characterize its activity.
Mechanism of Action and Signaling Pathway
CM-304 exerts its analgesic effects through the selective antagonism of the σ1 receptor. In a normal state, the σ1 receptor is bound to the chaperone protein BiP (Binding immunoglobulin protein). Upon cellular stress or stimulation, the σ1 receptor dissociates from BiP and interacts with various client proteins, including ion channels and kinases, to modulate their activity. In the context of chronic pain, σ1 receptor activation is thought to contribute to the hyperexcitability of neurons in pain-processing pathways.
By binding to the σ1 receptor, CM-304 prevents its interaction with downstream signaling partners. This leads to a reduction in neuronal sensitization and a dampening of exaggerated pain signals. The proposed signaling pathway involved in σ1 receptor-mediated pain modulation is depicted below.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for CM-304 from preclinical studies.
Table 1: Receptor Binding Affinity and Selectivity
| Target | Ligand | Ki (nM) | Selectivity (fold vs. σ2) | Reference |
| Sigma-1 | CM-304 | 7.2 | 61 | [6] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Pain Model | Species | Route of Admin. | Endpoint | ED50 (mg/kg) [95% CI] | Reference |
| Acetic Acid Writhing Test | Mouse | i.p. | Reduction in writhing | 0.48 [0.09-1.82] | [3][4] |
| Formalin Test (Phase 2) | Mouse | i.p. | Reduction in paw licking time | 17.5 [12.7-25.2] | [3][4] |
| Chronic Constriction Injury (CCI) | Mouse | i.p. | Reversal of mechanical allodynia | 10 - 45 (dose-dependent effect) | [3][4] |
| Cisplatin-Induced Neuropathy | Mouse | i.p. | Reversal of mechanical allodynia | 10 - 45 (dose-dependent effect) | [3][4] |
Table 3: Pharmacokinetic Parameters in Rats
| Parameter | Route of Admin. | Value | Units | Reference |
| Half-life (t1/2) | i.v. | 115 | min | [7] |
| Clearance (CL) | i.v. | 33 | mL/min/kg | [7] |
Preclinical Development Workflow
The preclinical evaluation of a compound like CM-304 typically follows a structured workflow, from initial screening to in vivo efficacy and safety assessment.
Detailed Experimental Protocols
The following are detailed protocols for the key in vivo pain models used to evaluate the efficacy of CM-304.
Acetic Acid-Induced Writhing Test (Visceral Pain)
This model assesses a compound's ability to reduce visceral pain.
-
Animals: Male Swiss Webster mice (20-30 g).
-
Housing: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Procedure:
-
Administer CM-304 or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg) i.p. to induce writhing.
-
Immediately place the mouse in an observation chamber.
-
Record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
-
Data Analysis: Compare the mean number of writhes in the CM-304-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition.
Formalin Test (Inflammatory Pain)
This model distinguishes between acute nociceptive pain (Phase 1) and inflammatory pain (Phase 2).
-
Animals: Male C57BL/6 mice (20-25 g).
-
Procedure:
-
Administer CM-304 or vehicle i.p. at a specific time before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse in a clear observation chamber.
-
Record the total time spent licking the injected paw during two distinct phases:
-
Phase 1 (Acute): 0-5 minutes post-formalin injection.
-
Phase 2 (Inflammatory): 15-30 minutes post-formalin injection.
-
-
-
Data Analysis: Compare the mean licking time in each phase for the CM-304-treated groups versus the vehicle control group.
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
This surgical model mimics peripheral nerve injury-induced neuropathic pain.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Surgical Procedure:
-
Anesthetize the mouse with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve, proximal to its trifurcation.
-
Close the muscle and skin with sutures.
-
Allow the animals to recover for 7-14 days to develop mechanical allodynia.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the ipsilateral hind paw.
-
Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).
-
-
Drug Administration and Data Analysis:
-
Administer CM-304 or vehicle i.p.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Compare the post-drug withdrawal thresholds to the pre-drug baseline and to the vehicle control group.
-
Cisplatin-Induced Neuropathic Pain Model
This model replicates chemotherapy-induced peripheral neuropathy.
-
Animals: Male C57BL/6 mice (20-25 g).
-
Induction of Neuropathy:
-
Administer cisplatin (e.g., 2.3 mg/kg, i.p.) daily for five consecutive days.
-
Allow the animals to develop neuropathic pain, typically assessed 14-21 days after the first cisplatin injection.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Follow the same procedure for assessing mechanical allodynia as described in the CCI model using von Frey filaments.
-
-
Drug Administration and Data Analysis:
-
Administer CM-304 or vehicle i.p.
-
Measure the paw withdrawal threshold at various time points after drug administration.
-
Compare the results to baseline and vehicle-treated animals.
-
Conclusion
CM-304 is a promising preclinical candidate for the treatment of chronic pain. Its high selectivity for the σ1 receptor and demonstrated efficacy in a range of relevant animal models of neuropathic and inflammatory pain underscore its therapeutic potential. The data and protocols presented in this guide provide a comprehensive foundation for further research and development of CM-304 and other σ1 receptor antagonists as a novel class of non-opioid analgesics. Further studies are warranted to fully elucidate its pharmacokinetic and safety profile in different species and to ultimately translate these promising preclinical findings to the clinical setting.
References
- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor: A drug target for the modulation of neuroimmune and neuroglial interactions during chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of highly selective sigma-1 receptor antagonist this compound using liquid chromatography tandem mass spectrometry and its application to a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Early-Stage Research on CM-304 for Neuropathic Pain
Disclaimer: This document summarizes publicly available preclinical data for the compound CM-304. Initial research indicates that the compound designated CM-304 in peer-reviewed literature is a selective Sigma-1 Receptor (S1R) antagonist. This paper will focus on the characterization of this specific molecule.
Introduction
Neuropathic pain, a chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. Existing treatments often provide only modest efficacy and can be limited by significant side effects. The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface, has emerged as a promising therapeutic target. S1R is known to modulate the activity of various ion channels and receptors involved in neuronal excitability and central sensitization, key mechanisms underlying neuropathic pain[1][2][3].
This whitepaper provides an in-depth technical overview of the early-stage, preclinical research on CM-304 , a novel, selective S1R antagonist, for the treatment of neuropathic pain. The data presented is primarily derived from a key study by Mejia, Cirino, et al. published in Frontiers in Pharmacology, 2019[4][5][6][7].
Mechanism of Action: Sigma-1 Receptor Antagonism in Neuropathic Pain
The S1R is not a classical receptor but a chaperone protein that regulates Ca2+ signaling between the endoplasmic reticulum and mitochondria. Following nerve injury, S1R is upregulated and contributes to neuronal hyperexcitability and the establishment of central sensitization, partly through its interaction with and potentiation of NMDA receptors[2][8]. S1R antagonists like CM-304 are hypothesized to exert their anti-allodynic effects by binding to the S1R, thereby preventing this potentiation and dampening the excessive neuronal signaling that characterizes neuropathic pain.
Preclinical Efficacy Data
CM-304 was evaluated in multiple rodent models of neuropathic, inflammatory, and acute pain. The compound demonstrated significant anti-allodynic and antinociceptive effects[4].
Anti-Allodynic Efficacy in Neuropathic Pain Models
CM-304 was tested in two key models of neuropathic pain: Chronic Constriction Injury (CCI) and Cisplatin-Induced Neuropathy (CISN). Efficacy was measured by the reversal of mechanical allodynia (i.e., increased paw withdrawal threshold to a non-painful stimulus).
Table 1: Anti-Allodynic Effects of CM-304 in Neuropathic Pain Models
| Model | Species | Compound | Dose (mg/kg, i.p.) | Peak Effect on Paw Withdrawal Threshold | Comparison |
|---|---|---|---|---|---|
| CCI | Mouse | CM-304 | 10 | Modest Reversal | At 45 mg/kg, CM-304 was equivalent to the control analgesic gabapentin (B195806) (50 mg/kg)[4][5][9]. |
| CM-304 | 20 | Significant Reversal | |||
| CM-304 | 45 | Strong Reversal | |||
| Gabapentin | 50 | Strong Reversal | |||
| CISN | Mouse | CM-304 | 45 | Significant Reversal | The effect was significant at the highest dose tested[4][7]. |
| | | Gabapentin | 50 | Strong Reversal | |
Data summarized from Mejia, Cirino, et al., 2019.[4][7]
Antinociceptive Efficacy in Acute and Inflammatory Pain Models
The analgesic properties of CM-304 were assessed in models of chemical, inflammatory, and thermal pain to characterize its broader antinociceptive profile.
Table 2: Antinociceptive Profile of CM-304 (ED₅₀ Values)
| Assay | Pain Type | CM-304 ED₅₀ (mg/kg, i.p.) | Morphine ED₅₀ (mg/kg, i.p.) | Key Finding |
|---|---|---|---|---|
| Acetic-Acid Writhing | Chemical/Visceral | 0.48 | 1.75 | CM-304 was highly potent, with an efficacy comparable to morphine[4][5][7]. |
| Formalin Assay (Phase II) | Inflammatory | Dose-dependent reduction | N/A | CM-304 effectively reduced inflammatory pain behaviors[4][6]. |
| 55°C Tail-Withdrawal | Acute Thermal | 17.5 | 3.87 | CM-304 was less efficacious than morphine in this model of acute thermal pain, suggesting a primary effect on pathological pain states rather than normal nociception[4][5]. |
ED₅₀ values are presented with 95% confidence intervals in the source publication.[4][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The general workflow involved establishing a pain model, followed by drug administration and behavioral assessment.
Neuropathic Pain Models
-
Chronic Constriction Injury (CCI): This model involves surgical ligation of the sciatic nerve to produce nerve damage mimicking chronic compression neuropathy[10][11][12].
-
Species: Male Mice[4].
-
Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, three loose ligatures are tied around the nerve with approximately 1 mm spacing. The ligatures are tightened until a brief twitch of the corresponding hind limb is observed[10][12]. The incision is then closed. This procedure leads to the development of robust mechanical allodynia within 7-14 days[12][13].
-
-
Cisplatin-Induced Neuropathic Neuropathy (CISN): This model replicates the painful peripheral neuropathy that is a common side effect of cisplatin chemotherapy[14][15][16].
-
Species: Male Mice[4].
-
Procedure: Cisplatin is administered via intraperitoneal (i.p.) injection. A common dosing regimen involves daily injections for a set number of days (e.g., once a day for four days) to induce a cumulative dose that results in neuropathic pain symptoms, including mechanical allodynia[4][14][17][18].
-
Behavioral Assays
-
Mechanical Allodynia (von Frey Test): This is the standard method for assessing sensitivity to a non-painful mechanical stimulus[19][20].
-
Apparatus: Animals are placed in individual enclosures on an elevated mesh floor, allowing access to the plantar surface of their hind paws.
-
Procedure: A series of calibrated von Frey filaments, which exert a specific bending force, are applied perpendicularly to the plantar surface of the paw. The "up-down method" is typically used to determine the 50% paw withdrawal threshold. A positive response (paw withdrawal, flinching, or licking) to a filament leads to the use of a weaker filament next, while a lack of response leads to the use of a stronger one. The pattern of responses is used to calculate the withdrawal threshold in grams[19].
-
-
Acetic-Acid Writhing Test: This assay assesses visceral chemical pain.
Safety and Tolerability Profile
Early assessment of side effects is critical. CM-304 was evaluated for sedative and rewarding/aversive properties, which are common liabilities of centrally-acting analgesics.
-
Sedation (Rotarod Assay): CM-304 did not produce significant sedative effects[4].
-
Reward/Aversion (Conditioned Place Preference/Aversion): Unlike some analgesics, CM-304 did not produce significant conditioned place aversion, suggesting a lower potential for abuse or negative affective side effects[4][6].
Conclusion and Future Directions
The preclinical data for the selective S1R antagonist CM-304 are promising. The compound demonstrates robust efficacy in reversing allodynia in both traumatic and chemotherapy-induced models of neuropathic pain, with an efficacy comparable to the standard-of-care agent gabapentin at higher doses[4][6]. Its high potency in a model of visceral pain and lack of sedative or aversive effects further strengthen its therapeutic profile[4].
These findings strongly support the continued investigation of S1R antagonists as a potential non-opioid treatment for chronic pain. Future research should focus on elucidating the precise downstream signaling pathways affected by CM-304, exploring its efficacy in other models of neuropathic pain, and conducting further safety and pharmacokinetic studies to prepare for potential clinical development.
References
- 1. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 3. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]
- 7. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 11. mdbneuro.com [mdbneuro.com]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal models of cisplatin-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] A New Rat Model of Cisplatin-induced Neuropathic Pain | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of CM-304 on Sigma-1 Receptor Chaperoning Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sigma-1 receptor (S1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, has emerged as a significant target for therapeutic intervention in a range of neurological disorders and pain states. CM-304, also known as [¹⁸F]FTC-146, is a highly potent and selective S1R antagonist. This technical guide provides an in-depth analysis of the known effects of CM-304 on the chaperoning activity of the S1R. While direct experimental evidence quantifying the specific impact of CM-304 on S1R chaperone functions such as protein-protein interactions and oligomerization is not yet extensively documented, this guide synthesizes the available data on its binding characteristics and in vivo efficacy. Furthermore, it outlines the key experimental protocols used to assess S1R chaperoning activity, offering a framework for future investigations into the precise mechanistic actions of CM-304.
Introduction to Sigma-1 Receptor Chaperoning Activity
The sigma-1 receptor is a 223-amino acid transmembrane protein that plays a crucial role in cellular homeostasis. Unlike conventional receptors, S1R functions as a molecular chaperone, modulating the activity of various client proteins, including ion channels and other receptors. Its chaperoning activity is intrinsically linked to its oligomeric state and its interaction with other proteins, most notably the binding immunoglobulin protein (BiP), an ER chaperone.
Under basal conditions, S1R is thought to exist in a complex with BiP. Upon stimulation by agonist ligands or in response to cellular stress, S1R dissociates from BiP, allowing it to interact with and modulate its client proteins. This dissociation is a key event in the activation of S1R's chaperoning function. Conversely, S1R antagonists are believed to stabilize the S1R-BiP complex and influence the oligomerization state of the receptor.
CM-304: A High-Affinity Sigma-1 Receptor Antagonist
CM-304 is a novel and highly selective antagonist for the S1R. Its primary characteristics are summarized in the tables below.
Data Presentation
Table 1: Binding Affinity of CM-304 for Sigma-1 Receptor
| Ligand | Receptor | Species | Assay Type | Kᵢ (pM) | Reference |
| CM-304 | Sigma-1 | - | Radioligand Binding | 2.5 | [1] |
Table 2: In Vivo Efficacy of CM-304 in Pain Models
| Animal Model | Pain Type | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Acetic Acid Writhing (Mouse) | Inflammatory Pain | i.p. | 0.48 (0.09–1.82) | [2] |
| Formalin Paw Assay (Mouse) | Inflammatory Pain | i.p. | - | [2] |
| Chronic Constriction Injury (Mouse) | Neuropathic Pain | i.p. | 10-45 (dose-dependent reduction in allodynia) | [2] |
| Cisplatin-induced Neuropathy (Mouse) | Neuropathic Pain | i.p. | 10-45 (dose-dependent reduction in allodynia) | [2] |
Postulated Effects of CM-304 on S1R Chaperoning Activity
While direct experimental data on CM-304's modulation of S1R chaperoning is limited, its antagonistic properties allow for informed postulations based on the known mechanisms of S1R antagonists.
-
Interaction with BiP: As an antagonist, CM-304 is expected to stabilize the interaction between S1R and BiP. This would, in turn, inhibit the release of S1R to interact with its client proteins, thereby attenuating S1R-mediated signaling.
-
Oligomerization: S1R antagonists have been shown to promote the formation of higher-order oligomers of the receptor. It is therefore likely that CM-304 influences the equilibrium of S1R oligomerization, favoring a state that is less active in its chaperoning function.
Experimental Protocols for Assessing S1R Chaperoning Activity
To directly investigate the effects of CM-304 on S1R chaperoning, the following experimental approaches are recommended.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a ligand for the S1R.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from tissues or cells expressing the sigma-1 receptor.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the unlabeled test compound (CM-304).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for S1R-BiP Interaction
BRET is a powerful technique to study protein-protein interactions in living cells. This assay can be adapted to monitor the interaction between S1R and BiP in the presence of CM-304.
Protocol:
-
Plasmid Construction: Generate expression plasmids encoding S1R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and BiP fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect mammalian cells with the S1R-Rluc and BiP-YFP plasmids.
-
Ligand Treatment: Treat the transfected cells with varying concentrations of CM-304.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the light emission at the donor and acceptor wavelengths using a microplate reader equipped for BRET detection.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon ligand treatment would indicate a disruption of the S1R-BiP interaction, while an increase would suggest stabilization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of CM-304's effect on S1R chaperoning.
Caption: Experimental workflow for the S1R-BiP BRET assay.
Conclusion and Future Directions
CM-304 is a potent and selective S1R antagonist with demonstrated efficacy in preclinical models of pain. While its high affinity for the S1R is well-characterized, the direct consequences of this binding on the receptor's chaperoning activities remain an area ripe for investigation. Based on the current understanding of S1R pharmacology, it is hypothesized that CM-304 stabilizes the S1R-BiP complex and promotes the formation of higher-order S1R oligomers, thereby inhibiting its chaperone function.
Future research should focus on employing techniques such as BRET and co-immunoprecipitation to directly quantify the effects of CM-304 on the S1R-BiP interaction. Furthermore, studies on the impact of CM-304 on S1R oligomerization using methods like blue native PAGE and fluorescence correlation spectroscopy will be crucial to fully elucidate its mechanism of action. A comprehensive understanding of how CM-304 modulates S1R chaperoning will not only provide deeper insights into the biology of this unique receptor but also facilitate the development of more targeted and effective therapeutics.
References
CM-304 and its Indirect Interaction with NMDA Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CM-304 is a highly selective Sigma-1 Receptor (S1R) antagonist that has demonstrated significant potential in preclinical models of pain.[1][2][3] While not a direct ligand for the N-methyl-D-aspartate (NMDA) receptor, its mechanism of action is intrinsically linked to the modulation of NMDA receptor function. This technical guide synthesizes the current understanding of CM-304, focusing on its primary pharmacology at the S1R and the subsequent indirect influence on NMDA receptor signaling pathways. This document provides an in-depth look at the available quantitative data, experimental methodologies, and the proposed signaling cascades involved in its therapeutic effects.
Introduction: The Sigma-1 Receptor and its Link to NMDA Receptor Function
Initially mischaracterized as a subtype of opioid receptors, the Sigma-1 Receptor (S1R) is now recognized as a unique ligand-regulated chaperone protein.[4] S1Rs are located at the endoplasmic reticulum-mitochondrion interface and can translocate to other cellular compartments to interact with a variety of proteins, including ion channels and receptors.[5]
A critical interaction for understanding the effects of CM-304 is the modulatory relationship between S1R and the NMDA receptor.[4][5][6] The NMDA receptor, a key player in synaptic plasticity, learning, memory, and pain sensitization, is a heterotetrameric ion channel. The S1R has been shown to interact directly with the GluN1 (formerly NR1) subunit of the NMDA receptor.[5] This interaction is thought to potentiate NMDA receptor activity, contributing to central sensitization and the amplification of pain signals in pathological states.[5]
CM-304: A Selective Sigma-1 Receptor Antagonist
CM-304 is a potent and highly selective antagonist of the S1R.[3][7] Its chemical name is 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride.[7] Studies have demonstrated its high affinity for S1R with over 100-fold selectivity against the Sigma-2 Receptor (S2R) and more than 10,000-fold selectivity over a panel of 59 other targets, including opioid and serotonin (B10506) receptors.[3] The non-radiolabeled analog of the PET imaging agent [¹⁸F]FTC-146, CM-304's selectivity for S1R has been further confirmed in S1R knockout mice.[3][5]
By antagonizing the S1R, CM-304 is hypothesized to disrupt the S1R-GluN1 interaction, thereby reducing the potentiation of NMDA receptor activity.[5][6] This leads to a dampening of excessive glutamatergic signaling implicated in chronic pain states.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for CM-304 from preclinical studies.
Table 1: Receptor Binding Selectivity of CM-304
| Receptor/Target | Selectivity Fold-Change vs. S1R | Reference |
|---|---|---|
| Sigma-2 Receptor (S2R) | >100 | [3] |
| 59 Other Targets (including opioid and 5-HT receptors) | >10,000 |[3] |
Table 2: In Vivo Efficacy of CM-304 in Murine Pain Models
| Pain Model | Assay | Route of Administration | ED₅₀ (95% CI) in mg/kg | Reference |
|---|---|---|---|---|
| Chemical Pain | Acetic Acid Writhing Test | i.p. | 0.48 (0.09-1.82) | [1][2] |
| Inflammatory Pain | Formalin Paw Assay | i.p. | Not explicitly calculated, but dose-dependent effects observed | [1][2] |
| Thermal Pain | 55°C Warm-Water Tail-Withdrawal | i.p. | 17.5 (12.7-25.2) | [1][2] |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | i.p. | Dose-dependent reduction in allodynia at 10-45 mg/kg | [1][3] |
| Neuropathic Pain | Cisplatin-Induced Neuropathy | i.p. | Dose-dependent reduction in allodynia at 10-45 mg/kg |[1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for CM-304 and a typical workflow for assessing its efficacy in preclinical pain models.
Caption: Proposed mechanism of CM-304 action on NMDA receptor signaling.
Caption: Generalized workflow for in vivo assessment of CM-304.
Detailed Experimental Protocols
The following are generalized methodologies based on the cited literature for key in vivo experiments used to characterize CM-304.
Acetic Acid-Induced Writhing Test (Chemical Pain)
-
Objective: To assess the analgesic effect of CM-304 on visceral chemical pain.
-
Subjects: Male mice.
-
Procedure:
-
Mice are pre-treated with CM-304 or vehicle via intraperitoneal (i.p.) injection at various doses.
-
Following a set pre-treatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is administered via i.p. injection.
-
Immediately after acetic acid administration, mice are placed in an observation chamber.
-
The number of "writhes" (a specific stretching posture indicative of pain) is counted for a defined period (e.g., 20-30 minutes).
-
The antinociceptive effect is calculated as a percentage reduction in the number of writhes compared to the vehicle-treated group.
-
Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
-
Objective: To evaluate the anti-allodynic effect of CM-304 in a model of nerve injury-induced neuropathic pain.
-
Subjects: Male mice.
-
Procedure:
-
Surgical Induction: Under anesthesia, the sciatic nerve of one hind limb is exposed. Four loose ligatures are tied around the nerve. The incision is then closed.
-
Post-Operative Recovery: Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the development of mechanical allodynia.
-
Baseline Measurement: Mechanical allodynia (pain response to a normally non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold (the filament force at which the animal withdraws its paw) is determined.
-
Drug Administration: CM-304 or vehicle is administered (e.g., i.p.).
-
Post-Dosing Measurement: The paw withdrawal threshold is re-assessed at various time points after drug administration to determine the magnitude and duration of the anti-allodynic effect.
-
Discussion and Future Directions
The available evidence strongly supports the role of CM-304 as a selective S1R antagonist with significant efficacy in preclinical pain models.[1][2][3][5] Its mechanism of action, while centered on the S1R, has profound implications for NMDA receptor-mediated signaling, which is a cornerstone of central sensitization in chronic pain.[5] The ability of CM-304 to produce analgesia and anti-allodynia with fewer liabilities compared to established therapeutics like opioids highlights the potential of targeting the S1R/NMDA receptor axis.[1][2]
Future research should aim to further elucidate the precise molecular details of the S1R-GluN1 interaction and how CM-304 binding to S1R disrupts this complex. Electrophysiological studies, such as patch-clamp recordings in spinal cord slices, could directly measure the impact of CM-304 on NMDA receptor currents. Furthermore, clinical trials are necessary to translate the promising preclinical findings of CM-304 into a viable therapeutic for human pain conditions.
Conclusion
CM-304 represents a promising therapeutic candidate that operates through the strategic antagonism of the Sigma-1 Receptor. Its interaction with the NMDA receptor is indirect but functionally crucial, offering a novel approach to attenuating the hyperexcitability of pain-transmitting neurons. The data presented in this guide underscore the importance of the S1R as a drug target and provide a foundational understanding of CM-304's pharmacology for scientists and researchers in the field of drug development.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]
- 5. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medkoo.com [medkoo.com]
The Anti-Allodynic Potential of CM-304: A Technical Overview for Drug Development Professionals
An in-depth exploration of the selective Sigma-1 receptor antagonist, CM-304, reveals promising anti-allodynic properties in preclinical models of neuropathic pain. This document provides a comprehensive analysis of the available quantitative data, detailed experimental protocols, and the underlying mechanism of action to inform future research and development in the field of chronic pain therapeutics.
CM-304, a selective antagonist of the Sigma-1 receptor (S1R), has demonstrated significant efficacy in reducing mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.[1][2][3] Preclinical studies show that CM-304 produces these anti-allodynic effects without the significant liabilities associated with established therapeutics, such as the sedative effects sometimes observed with other analgesics.[1][2] This technical guide synthesizes the findings from key research to provide a detailed resource for scientists and drug development professionals exploring novel treatments for chronic pain.
Quantitative Efficacy of CM-304 in Neuropathic Pain Models
The anti-allodynic effects of CM-304 have been quantified in two well-established rodent models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Cisplatin-Induced Neuropathy (CISN) model. In both models, CM-304 was administered intraperitoneally (i.p.) and demonstrated a dose-dependent reduction in mechanical allodynia.[1][2]
Chronic Constriction Injury (CCI) Model
In the CCI model, which mimics traumatic nerve injury, CM-304 produced a significant and dose-dependent relief of allodynia.[2] The effects were short-lasting, consistent with the compound's rapid metabolism.[2] At its higher doses, the efficacy of CM-304 was comparable to that of the standard-of-care analgesic, gabapentin (B195806).
| Treatment Group | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect | Comparison |
| CM-304 | 10 - 45 | Dose-dependent reduction in allodynia | Equivalent to Gabapentin at higher doses |
| Gabapentin | 50 | Significant reduction in allodynia | "Gold standard" for treating neuropathic pain |
| Morphine | 10 | Significant reduction in allodynia | Opioid analgesic control |
Cisplatin-Induced Neuropathy (CISN) Model
The CISN model replicates the painful neuropathy often experienced by patients undergoing chemotherapy. In this model, CM-304 also demonstrated dose-dependent anti-allodynic effects.[2] The higher doses of CM-304 were again comparable in effect to gabapentin.
| Treatment Group | Dose (mg/kg, i.p.) | Peak Anti-Allodynic Effect | Comparison |
| CM-304 | 10 - 45 | Significant dose-dependent effects at higher doses | Equivalent to Gabapentin at the 45 mg/kg dose[2] |
| Gabapentin | 50 | Significant attenuation of reduced paw withdrawal threshold[2] | Standard analgesic control |
| Morphine | 10 | Significant attenuation of reduced paw withdrawal threshold[2] | Opioid analgesic control |
Mechanism of Action: Sigma-1 Receptor Antagonism
CM-304 exerts its anti-allodynic effects through its selective antagonism of the Sigma-1 receptor (S1R). S1Rs are intracellular chaperone proteins, particularly dense in the endoplasmic reticulum, that are implicated in the modulation of nociception. By antagonizing the S1R, CM-304 is thought to interfere with the signaling pathways that contribute to the central sensitization and hyperexcitability of neurons underlying neuropathic pain.
Mechanism of Action of CM-304.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of CM-304's anti-allodynic properties.
Animals
Male C57BL/6J mice were used in the studies.[1] The animals were housed under controlled environmental conditions with free access to food and water. All experimental procedures were conducted in accordance with relevant animal welfare guidelines.
Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is a widely used surgical model to induce neuropathic pain that mimics chronic nerve compression in humans.
-
Anesthesia: Mice are anesthetized, typically with an inhalant anesthetic.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level.[4] Proximal to the nerve's trifurcation, three to four loose ligatures of chromic gut suture are tied around the nerve.[4]
-
Wound Closure: The muscle and skin are closed with sutures.
-
Post-operative Care: Animals are allowed to recover, and behavioral testing typically commences several days post-surgery to allow for the development of allodynia.
Chronic Constriction Injury Experimental Workflow.
Cisplatin-Induced Neuropathy (CISN)
This model is used to study chemotherapy-induced peripheral neuropathy.
-
Drug Administration: Cisplatin (B142131) is administered to mice, typically via intraperitoneal (i.p.) injection. A common dosing regimen involves daily injections for a set period, followed by a rest period, repeated for one or more cycles to achieve a target cumulative dose.[5][6]
-
Monitoring: Animals are monitored for signs of toxicity and weight loss.
-
Development of Neuropathy: Mechanical allodynia typically develops over the course of the cisplatin administration.
-
Behavioral Testing: Assessment of allodynia using the von Frey test is performed at baseline and at various time points during and after the cisplatin treatment.
Cisplatin-Induced Neuropathy Experimental Workflow.
Assessment of Mechanical Allodynia: The von Frey Test
The von Frey test is the gold standard for measuring mechanical sensitivity in rodents.[7]
-
Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.[7]
-
Filament Application: Calibrated von Frey filaments, which exert a specific force when bent, are applied to the plantar surface of the hind paw.[7][8]
-
Response Measurement: A positive response is recorded as a withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold is often determined using the "up-down" method, where the force of the filament is increased or decreased based on the animal's response to the previous stimulus.[7][9]
Conclusion
The selective Sigma-1 receptor antagonist CM-304 demonstrates significant anti-allodynic properties in preclinical models of neuropathic pain. Its efficacy, comparable to gabapentin at higher doses, combined with a favorable side effect profile, positions CM-304 as a promising candidate for further investigation as a novel non-opioid analgesic for the treatment of chronic pain. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective and safer pain therapeutics.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 5. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of cisplatin‐induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 9. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
Methodological & Application
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of CM-304 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-304 is a selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. S1R is implicated in various cellular functions, including the modulation of ion channels, calcium signaling, and cellular stress responses. Due to its role in nociception, CM-304 has been investigated as a potential therapeutic agent for pain management.[1][2][3] Preclinical studies in rodent models are crucial for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of CM-304. Intraperitoneal (i.p.) injection is a common and effective route for administering this compound in such studies.
These application notes provide detailed protocols and data for the i.p. administration of CM-304 in rodent models, intended to guide researchers in their experimental design and execution.
Quantitative Data Summary
The following tables summarize the available quantitative data for CM-304 administered via the i.p. route in mice.
Table 1: In Vivo Efficacy of Intraperitoneal CM-304 in Mice
| Assay Type | Endpoint | Mouse Strain | Dose Range (mg/kg, i.p.) | ED₅₀ (95% CI) (mg/kg, i.p.) | Comparator and Dose (mg/kg, i.p.) | Efficacy Comparison | Reference |
| Acetic Acid-Induced Writhing | Antinociception | Male C57BL/6J | 10 - 45 | 0.48 (0.09–1.82) | Morphine (1.75) | Equivalent | [1][2] |
| Formalin Paw Assay | Antinociception | Male C57BL/6J | 10 - 45 | 17.5 (12.7–25.2) | Morphine (3.87) | Less efficacious than morphine | [1][2] |
| Chronic Constriction Injury (CCI) | Anti-allodynia | Male C57BL/6J | 10 - 45 | Not Reported | Gabapentin (50) | Equivalent at higher doses | [1][2] |
| Cisplatin-Induced Neuropathy | Anti-allodynia | Male C57BL/6J | 10 - 45 | Not Reported | Gabapentin (50) | Significant dose-dependent effects at 45 mg/kg | [2] |
Table 2: Pharmacokinetic Parameters of Intraperitoneal CM-304 in Rodents
| Parameter | Value | Species/Strain | Notes |
| Cmax | Data not available | - | Maximum plasma concentration. |
| Tmax | Data not available | - | Time to reach maximum plasma concentration. |
| AUC | Data not available | - | Area under the plasma concentration-time curve. |
| Half-life (t½) | Data not available | - | The time required for the concentration of the drug to be reduced by half. |
Note: Specific pharmacokinetic data for CM-304 following intraperitoneal injection in rodents were not available in the reviewed literature. Researchers should perform pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Signaling Pathway
Caption: CM-304 acts as a Sigma-1 Receptor antagonist, modulating pain signaling.
Experimental Protocols
Formulation of CM-304 for Intraperitoneal Injection
Objective: To prepare a sterile and biocompatible formulation of CM-304 for i.p. administration in rodents.
Materials:
-
CM-304 powder
-
Vehicle (e.g., sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO, diluted with saline or PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility of CM-304. For preliminary studies, a small amount of a solubilizing agent such as DMSO can be used to dissolve the compound, which is then diluted with sterile saline or PBS to the final concentration. The final concentration of the organic solvent should be minimized (typically <10% for DMSO) to avoid toxicity.
-
Calculation: Calculate the required amount of CM-304 and vehicle to achieve the desired final concentration for the planned dosing volume. The typical injection volume for mice is 5-10 mL/kg.
-
Dissolution: a. Weigh the calculated amount of CM-304 powder and place it in a sterile tube. b. If using a co-solvent, add a small volume of the solvent (e.g., DMSO) to dissolve the powder completely. Vortex or sonicate briefly if necessary. c. Add the sterile saline or PBS stepwise while vortexing to reach the final volume. Ensure the solution is clear and free of precipitates.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial to ensure sterility.
-
Storage: Store the formulation according to the manufacturer's recommendations or as determined by stability studies. For short-term use, storage at 2-8°C is often appropriate.
Intraperitoneal Injection Protocol in Mice
Objective: To administer the formulated CM-304 into the peritoneal cavity of a mouse.
Materials:
-
Mouse restraint device (optional)
-
Formulated CM-304 solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Gauze pads
-
Sharps container
Procedure:
-
Animal Handling and Restraint: a. Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The "three-finger" restraint method is commonly used. b. Turn the mouse to a supine position, with its head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Identification of Injection Site: a. The preferred injection site is the lower right abdominal quadrant. This avoids the cecum on the left side and the urinary bladder in the midline.
-
Injection: a. Draw the calculated volume of the CM-304 formulation into a sterile syringe. b. Disinfect the injection site with a gauze pad moistened with 70% ethanol. c. Insert the needle, bevel up, at a 30-45° angle into the skin and through the abdominal wall. d. Gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe. e. If there is no aspirate, slowly and steadily inject the solution. f. Withdraw the needle smoothly and return the mouse to its cage.
-
Post-Injection Monitoring: a. Observe the animal for any immediate adverse reactions, such as distress, bleeding at the injection site, or abnormal posture. b. Continue to monitor the animals according to the experimental protocol for any signs of pain, distress, or adverse effects.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo rodent study with CM-304.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for CM-304 in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response characteristics and experimental protocols for evaluating the selective sigma-1 receptor (S1R) antagonist, CM-304, in preclinical models of inflammatory pain. The information is intended to guide researchers in designing and executing studies to assess the analgesic potential of CM-304 and similar compounds.
Introduction to CM-304 and its Mechanism of Action in Pain
CM-304 is a selective antagonist of the sigma-1 receptor (S1R), a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[1][2] S1Rs are highly expressed in key areas of the central and peripheral nervous systems involved in pain processing, including the dorsal root ganglia (DRG).[1][3] In pathological pain states, S1Rs are upregulated and contribute to the hyperexcitability of neurons and central sensitization, key features of chronic pain.[4]
Unlike traditional opioids, S1R antagonists like CM-304 do not alter normal pain thresholds but rather exert antihyperalgesic and antiallodynic effects under conditions of pain sensitization.[3] By antagonizing the S1R, CM-304 modulates the activity of various ion channels and G protein-coupled receptors, ultimately dampening the exaggerated pain signaling associated with inflammation and nerve injury.[1][3] Preclinical studies have demonstrated the efficacy of CM-304 in reducing pain behaviors in models of inflammatory and neuropathic pain.[2][5]
Data Presentation: CM-304 Dose-Response in Inflammatory and Nociceptive Pain Models
The following tables summarize the quantitative data from preclinical studies evaluating the dose-dependent analgesic effects of CM-304.
| Formalin-Induced Inflammatory Pain Model (Mouse) | |
| Dose (mg/kg, i.p.) | Reported Efficacy |
| Dose-dependently produced antinociception in the formalin paw assay.[2][5] | The specific doses and corresponding percentage of pain inhibition are not detailed in the provided search results, but a dose-dependent effect was confirmed. |
| ED₅₀ (mg/kg, i.p.) | 17.5 (12.7–25.2) in the 55°C warm-water tail-withdrawal assay (a model of acute thermal pain, not inflammatory).[5] |
| Acetic Acid-Induced Writhing Test (Mouse) | |
| Dose (mg/kg, i.p.) | Reported Efficacy |
| Dose-dependently produced antinociception.[5][6] | The specific doses and corresponding percentage of writhing inhibition are not detailed in the provided search results, but a dose-dependent effect was confirmed. |
| ED₅₀ (mg/kg, i.p.) | 0.48 (0.09–1.82)[2][5] |
| Neuropathic Pain Models (Chronic Constriction Injury & Cisplatin-Induced) | |
| Dose (mg/kg, i.p.) | Reported Efficacy |
| 10 - 45 | Dose-dependently reduced allodynia.[2][5] |
| Higher end of dose range | Equivalent effect to the control analgesic gabapentin (B195806) (50 mg/kg, i.p.).[2][5] |
Experimental Protocols
Detailed methodologies for key in vivo inflammatory pain models are provided below.
Formalin-Induced Inflammatory Pain Model
This model is characterized by a biphasic pain response, with an early neurogenic phase and a later inflammatory phase, making it suitable for assessing both acute and tonic pain.[7][8]
Materials:
-
Male mice (e.g., ICR strain)
-
CM-304 solution
-
Vehicle control solution
-
Observation chambers with mirrors for clear viewing of paws[9]
-
Syringes (e.g., 30-gauge) for formalin injection[7]
-
Syringes for intraperitoneal (i.p.) drug administration
-
Stopwatch
Procedure:
-
Acclimatization: Acclimate mice to the testing environment for at least 30-60 minutes before the experiment.[9][10]
-
Drug Administration: Administer CM-304 (e.g., 10-45 mg/kg, i.p.) or vehicle control to the respective groups of mice.[5]
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to take effect.[8]
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.[7]
-
Observation: Immediately place the mouse into the observation chamber and start the timer.[9]
-
Pain Behavior Scoring: Record the cumulative time the animal spends licking, biting, or flinching the injected paw.[7]
-
Data Analysis: Calculate the total time spent in pain-related behaviors for each phase. Compare the results from the CM-304-treated groups to the vehicle control group.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[11][12]
Materials:
-
Male mice (e.g., Swiss albino)[13]
-
CM-304 solution
-
Vehicle control solution
-
Positive control (e.g., Indomethacin, 10 mg/kg)[13]
-
Syringes for i.p. injections
-
Observation chambers
-
Stopwatch
Procedure:
-
Grouping and Fasting: Randomly group the mice and fast them for approximately 12 hours before the experiment, with free access to water.[11]
-
Drug Administration: Administer CM-304, vehicle, or a positive control drug via the desired route (e.g., i.p.).[5]
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).[13]
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally into each mouse.[11]
-
Observation: After a short delay (e.g., 5 minutes), place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a set period (e.g., 10-20 minutes).[13][14]
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treatment groups compared to the vehicle control.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent, localized inflammation and is used to study chronic inflammatory pain.[15][16] While specific dose-response data for CM-304 in this model is not available from the provided search results, it is a highly relevant model for testing S1R antagonists.
Materials:
-
Mice or rats
-
Complete Freund's Adjuvant (CFA)[15]
-
CM-304 solution
-
Vehicle control solution
-
Syringes for subcutaneous and i.p. injections
-
Equipment for assessing mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., hot/cold plate)[17]
Procedure:
-
Baseline Measurements: Before inducing inflammation, measure baseline responses to mechanical and thermal stimuli.
-
CFA Injection: Inject a small volume (e.g., 20-50 µL) of CFA subcutaneously into the plantar surface of one hind paw.[15][16]
-
Inflammation Development: Allow several hours to days for the inflammatory response to develop, characterized by paw swelling, redness, and hypersensitivity.[16]
-
Drug Administration: Administer CM-304 or vehicle. Treatment can be initiated before or after the CFA injection, depending on the study design (prophylactic vs. therapeutic).[15]
-
Behavioral Testing: At selected time points after drug administration, assess mechanical withdrawal thresholds and thermal withdrawal latencies.
-
Data Analysis: Compare the withdrawal thresholds and latencies in the CM-304-treated groups to the vehicle-treated group.
Visualizations
Signaling Pathway of Sigma-1 Receptor Antagonism in Pain Modulation
Caption: CM-304 antagonizes the Sigma-1 receptor, reducing neuronal hyperexcitability and pain.
Experimental Workflow for the Formalin-Induced Inflammatory Pain Model
Caption: Workflow for assessing CM-304 efficacy in the mouse formalin-induced pain model.
Logical Relationship in CFA-Induced Inflammatory Pain Model
Caption: CM-304 is hypothesized to reduce CFA-induced pain hypersensitivity via S1R blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 Receptor and Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 10. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research SOP: EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS [researchsop.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. CFA model of chronic inflammatory pain and drug treatment [bio-protocol.org]
- 16. Inflammatory pain in mice induces light cycle-dependent effects on sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for CM-304 in the Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective sigma-1 receptor antagonist, CM-304, in the chronic constriction injury (CCI) model of neuropathic pain. This document includes detailed experimental protocols, data presentation tables, and visualizations of the experimental workflow and underlying signaling pathways.
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. The chronic constriction injury (CCI) model is a widely used preclinical model that mimics features of human neuropathic pain, such as allodynia and hyperalgesia.[1][2] CM-304 is a selective sigma-1 receptor (S1R) antagonist that has shown promise in attenuating neuropathic pain behaviors. S1Rs are intracellular chaperones that modulate various signaling pathways implicated in pain processing. By antagonizing S1R, CM-304 offers a potential therapeutic strategy for neuropathic pain by reducing neuronal hyperexcitability and neuroinflammation.
Data Presentation
The following tables summarize the expected quantitative data from studies investigating the effects of CM-304 in the CCI model.
Table 1: Effect of CM-304 on Mechanical Allodynia (Von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Threshold (g) - Day 14 Post-CCI |
| Sham | Vehicle | 15.2 ± 1.5 | 15.5 ± 1.3 |
| CCI + Vehicle | Vehicle | 2.1 ± 0.4 | 1.9 ± 0.3 |
| CCI + CM-304 | 10 | 5.8 ± 0.7 | 6.2 ± 0.8 |
| CCI + CM-304 | 20 | 8.9 ± 1.1 | 9.5 ± 1.2 |
| CCI + CM-304 | 40 | 12.3 ± 1.4 | 13.1 ± 1.5 |
| CCI + Gabapentin | 50 | 10.5 ± 1.3 | 11.2 ± 1.4 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to CCI + Vehicle group. Data is illustrative based on typical findings.
Table 2: Effect of CM-304 on Pro-inflammatory Cytokine Levels in the Spinal Cord (Day 14 Post-CCI)
| Treatment Group | Dose (mg/kg, i.p.) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Sham | Vehicle | 15.3 ± 2.1 | 10.2 ± 1.5 | 25.4 ± 3.2 |
| CCI + Vehicle | Vehicle | 45.8 ± 5.3 | 32.1 ± 4.0 | 78.6 ± 8.1 |
| CCI + CM-304 | 10 | 32.5 ± 4.1 | 23.8 ± 3.1 | 55.9 ± 6.3 |
| CCI + CM-304 | 20 | 25.1 ± 3.2 | 18.5 ± 2.5 | 42.7 ± 5.1 |
| CCI + CM-304 | 40 | 18.9 ± 2.5 | 13.4 ± 1.9 | 31.2 ± 4.0* |
*Data are presented as Mean ± SEM. *p < 0.05 compared to CCI + Vehicle group. Data is illustrative based on typical findings.
Experimental Protocols
Chronic Constriction Injury (CCI) Model Protocol
This protocol is adapted from standard procedures for inducing neuropathic pain in rodents.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia: Isoflurane (B1672236)
-
Surgical instruments (scissors, forceps, needle holder)
-
4-0 chromic gut sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad
Procedure:
-
Anesthetize the rat with isoflurane (5% for induction, 2% for maintenance).
-
Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small skin incision on the lateral side of the thigh to expose the biceps femoris muscle.
-
Bluntly dissect through the biceps femoris to expose the sciatic nerve.
-
Carefully free the nerve from the surrounding connective tissue.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.
-
Close the muscle layer with sutures.
-
Close the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully awake.
-
For sham-operated animals, perform the same surgical procedure, including exposing the sciatic nerve, but do not place the ligatures.
CM-304 Administration Protocol
Materials:
-
CM-304
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Prepare a stock solution of CM-304 in the chosen vehicle. For example, to achieve a 10 mg/kg dose in a 10 ml/kg injection volume, the concentration would be 1 mg/ml.
-
Vortex and/or sonicate the solution to ensure complete dissolution.
-
Administer CM-304 or vehicle via intraperitoneal (i.p.) injection. A typical dose range for CM-304 is 10-45 mg/kg.
-
Administration can be performed daily, starting from the day of surgery or a few days post-surgery, and continued for the duration of the experiment (e.g., 14 days).
Behavioral Testing: Mechanical Allodynia (Von Frey Test)
Materials:
-
Von Frey filaments of varying bending forces
-
Elevated mesh platform
Procedure:
-
Acclimatize the animals to the testing environment by placing them in individual compartments on the elevated mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw.
-
Start with a filament of low force and increase the force until a withdrawal response is elicited.
-
A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
-
Test both the ipsilateral (injured) and contralateral (uninjured) paws.
Measurement of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Spinal cord and Dorsal Root Ganglia (DRG) tissue
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Collection:
-
At the end of the experiment, euthanize the animals according to approved protocols.
-
Rapidly dissect the lumbar spinal cord and L4-L6 DRGs from the ipsilateral side.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until use.
-
-
Tissue Homogenization:
-
Homogenize the frozen tissues in ice-cold lysis buffer.
-
Centrifuge the homogenates at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
ELISA:
-
Determine the total protein concentration of the lysates using a BCA protein assay.
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Normalize the cytokine concentrations to the total protein concentration.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating CM-304 in the CCI model.
Proposed Signaling Pathway of CM-304 in Neuropathic Pain
Caption: Proposed mechanism of CM-304 in attenuating neuropathic pain.
References
Application Notes and Protocols: CM-304 in the Spared Nerve Injury (SNI) Model of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge. The Spared Nerve Injury (SNI) model is a widely used and robust preclinical model that mimics features of human neuropathic pain. These application notes provide a detailed protocol for investigating the therapeutic potential of CM-304, a selective Sigma-1 Receptor (S1R) antagonist, in the SNI mouse model. CM-304 has demonstrated efficacy in other neuropathic pain models, such as the Chronic Constriction Injury (CCI) model, by reducing allodynia.[1][2] The protocols outlined below are designed to enable researchers to assess the analgesic effects of CM-304 on mechanical allodynia, a key symptom of neuropathic pain.
Mechanism of Action: Targeting the Sigma-1 Receptor
CM-304 is a selective antagonist of the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[3] In the context of neuropathic pain, S1R plays a crucial role in modulating neuronal excitability and neuroinflammation.[4][5] Following nerve injury, S1R expression is upregulated in the dorsal root ganglia (DRG).[4] Activated S1R can translocate and interact with various ion channels (including voltage-gated Na+, K+, and Ca2+ channels) and N-methyl-D-aspartate (NMDA) receptors, leading to increased neuronal hyperexcitability and central sensitization, which are key mechanisms underlying neuropathic pain.[3] Furthermore, S1R is implicated in the neuroinflammatory response to nerve injury, influencing the activity of immune cells such as macrophages and T cells in the DRG.[5] By antagonizing S1R, CM-304 is hypothesized to mitigate neuropathic pain by preventing these pathological signaling cascades.
Quantitative Data Summary
The following tables summarize the anti-allodynic effects of CM-304 in the Chronic Constriction Injury (CCI) model in mice, providing a basis for dose selection and expected outcomes in the SNI model.[1][2][6]
Table 1: Dose-Dependent Reversal of Mechanical Allodynia by CM-304 in the CCI Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | ~0.25 | 0% |
| CM-304 | 10 | Increased | Dose-dependent increase |
| CM-304 | 20 | Increased | Dose-dependent increase |
| CM-304 | 45 | ≥2.5 | Significant reversal |
| Gabapentin (Control) | 50 | ≥2.5 | Significant reversal |
Data extrapolated from studies demonstrating that CM-304 dose-dependently reduces mechanical allodynia in the CCI neuropathic pain model, with the higher dose being equivalent to the effect of the control analgesic gabapentin.[1][6][7]
Table 2: Efficacy of CM-304 in a Chemical Nociception Model (Acetic Acid Writhing Test)
| Compound | ED₅₀ (mg/kg, i.p.) |
| CM-304 | 0.48 |
| Morphine (Control) | 1.75 |
This table demonstrates the potent antinociceptive effect of CM-304 in a model of inflammatory pain, providing further evidence of its analgesic properties.[1][8]
Experimental Protocols
I. Spared Nerve Injury (SNI) Surgical Protocol (Mouse)
This protocol is adapted from established SNI procedures.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical scissors and forceps
-
4-0 or 5-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile swabs
-
Heating pad
Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small skin incision over the midthigh level, parallel to the femur.
-
Carefully dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves, taking care not to stretch or damage the spared sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with silk sutures.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm segment of the distal nerve stump to prevent regeneration.
-
Ensure that the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
A sham surgery group should be included, where the sciatic nerve is exposed but not ligated or transected.
II. CM-304 Administration Protocol
Materials:
-
CM-304
-
Vehicle (e.g., sterile saline)
-
Injection needles and syringes
Procedure:
-
Prepare CM-304 solutions in the appropriate vehicle at the desired concentrations (e.g., for doses of 10, 20, and 45 mg/kg).
-
Administer CM-304 or vehicle via intraperitoneal (i.p.) injection.
-
The timing of administration can be varied depending on the study design (e.g., a single injection on the day of behavioral testing or repeated daily injections). For acute effects, administer 30-60 minutes before behavioral testing.
III. Assessment of Mechanical Allodynia (Von Frey Test)
This protocol is based on the up-down method.[9]
Materials:
-
Von Frey filaments of varying calibrated forces (e.g., 0.008g to 4g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the mice to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 30-60 minutes before testing.[10][11]
-
Begin testing by applying a von Frey filament to the lateral plantar surface of the ipsilateral (injured) hind paw. This area corresponds to the innervation territory of the spared sural nerve.
-
Apply the filament with enough force to cause it to bend slightly and hold for 2-3 seconds.
-
A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 0.6 g).[11]
-
If there is a positive response, the next filament tested should be of a lower force. If there is no response, the next filament should have a higher force.[9]
-
Continue this pattern until a series of responses and non-responses around the threshold is obtained.
-
The 50% paw withdrawal threshold is calculated from the pattern of responses.
-
Testing should be performed at baseline before surgery and at multiple time points post-surgery (e.g., days 3, 7, 14, 21, and 28) to establish the development and maintenance of mechanical allodynia.
Visualizations
Caption: Experimental workflow for evaluating CM-304 in the SNI model.
Caption: Proposed signaling pathway of CM-304 in neuropathic pain.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptors Control Neuropathic Pain and Peripheral Neuroinflammation After Nerve Injury in Female Mice: A Transcriptomic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
Application Notes and Protocols for Cisplatin-Induced Neuropathy Model and CM-304 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, most notably chemotherapy-induced peripheral neuropathy (CIPN).[1] CIPN is a debilitating condition characterized by sensory abnormalities, including neuropathic pain, which can lead to dose reduction or cessation of cancer therapy, thereby impacting patient survival and quality of life. The development of effective therapeutic strategies to manage CIPN is a critical unmet need in oncology.
This document provides detailed application notes and protocols for establishing a cisplatin-induced neuropathy model in rodents and for evaluating the therapeutic potential of CM-304, a selective Sigma-1 Receptor (S1R) antagonist.[2][3] The Sigma-1 receptor has emerged as a promising target for the treatment of neuropathic pain.[4][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of CM-304 in a preclinical model of cisplatin-induced neuropathy.
Table 1: Effect of CM-304 on Mechanical Allodynia in a Cisplatin-Induced Neuropathy Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) Mean ± SEM |
| Vehicle Control | - | 1.5 ± 0.2 |
| Cisplatin + Vehicle | - | 0.4 ± 0.1 |
| Cisplatin + CM-304 | 10 | 0.7 ± 0.15 |
| Cisplatin + CM-304 | 20 | 1.1 ± 0.2 |
| Cisplatin + CM-304 | 45 | 1.4 ± 0.25 |
| Cisplatin + Gabapentin (B195806) | 50 | 1.3 ± 0.2 |
Data is hypothetical and presented for illustrative purposes based on findings that CM-304 dose-dependently reduced allodynia.[2][3]
Table 2: Electrophysiological Parameters in Cisplatin-Induced Neuropathy with and without S1R Antagonist Treatment
| Parameter | Control | Cisplatin + Vehicle | Cisplatin + S1R Antagonist |
| Sensory Nerve Conduction Velocity (m/s) | 50 ± 3 | 35 ± 4 | 45 ± 3 |
| Sensory Nerve Action Potential Amplitude (µV) | 15 ± 2 | 7 ± 1.5 | 12 ± 2 |
Data is illustrative and based on the known effects of cisplatin on nerve conduction and the potential neuroprotective effects of S1R antagonists.[6][7][8]
Experimental Protocols
I. Cisplatin-Induced Neuropathy (CIPN) Animal Model
Objective: To establish a reproducible rodent model of painful peripheral neuropathy using cisplatin.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice (8-10 weeks old)
-
Cisplatin (dissolved in sterile 0.9% saline)
-
Sterile 0.9% saline (vehicle control)
-
Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Administer cisplatin at a dose of 2 mg/kg via intraperitoneal (i.p.) injection once daily for four consecutive days.
-
The control group receives an equivalent volume of sterile 0.9% saline i.p.
-
Monitor the animals for general health, including body weight and any signs of distress.
-
Behavioral testing for mechanical allodynia should be performed at baseline (before cisplatin administration) and then at regular intervals (e.g., weekly) for up to 21 days post-treatment to assess the development and progression of neuropathy.
Protocol (Mouse Model): [11]
-
Administer cisplatin at a dose of 2.3 mg/kg (i.p.) every 48 hours for a total of six doses.
-
The control group receives an equivalent volume of sterile 0.9% saline i.p. following the same injection schedule.
-
To mitigate renal toxicity, mannitol (B672) (125 mg/kg, i.p.) can be administered one hour before each cisplatin injection.[11]
-
Monitor animal health and perform behavioral assessments as described for the rat model.
II. CM-304 Treatment Protocol
Objective: To evaluate the therapeutic efficacy of CM-304 on established cisplatin-induced neuropathy.
Materials:
-
CM-304 (dissolved in a suitable vehicle, e.g., 5% DMSO in saline)
-
Vehicle for CM-304
-
Animals with established cisplatin-induced neuropathy (as per Protocol I)
Protocol:
-
Once significant mechanical allodynia is established (e.g., 7-10 days after the last cisplatin injection), randomize the animals into treatment groups.
-
Administer CM-304 intraperitoneally at doses ranging from 10 to 45 mg/kg.[2][3][12]
-
A positive control group treated with an established analgesic for neuropathic pain, such as gabapentin (50 mg/kg, i.p.), should be included.[2][3]
-
A vehicle control group receiving the CM-304 vehicle should also be included.
-
Assess mechanical allodynia at various time points post-treatment (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
III. Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the mechanical sensitivity of the animals' hind paws.
Materials:
-
von Frey filaments with varying stiffness (e.g., 0.4 to 15 g)
-
Elevated wire mesh platform
-
Testing chambers
-
Acclimate the animals to the testing environment by placing them in individual chambers on the wire mesh platform for at least 15-20 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a filament in the middle of the range and, based on the response, use a stiffer or weaker filament in the subsequent application.
-
The 50% PWT is calculated using the formula described by Chaplan et al. (1994).
IV. Nerve Conduction Velocity (NCV) Studies
Objective: To assess the functional integrity of peripheral nerves.
Materials:
-
Electrophysiology recording system
-
Stimulating and recording needle electrodes
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
For sensory NCV, place stimulating electrodes along the sciatic nerve and recording electrodes on the digital nerves of the paw.
-
For motor NCV, place stimulating electrodes at two points along the sciatic/tibial nerve (e.g., sciatic notch and ankle) and recording electrodes in a distal muscle (e.g., plantar muscle).
-
Deliver a supramaximal stimulus and record the resulting sensory nerve action potential (SNAP) or compound muscle action potential (CMAP).
-
Measure the latency and amplitude of the recorded potentials.
-
Calculate the NCV by dividing the distance between the stimulating and recording electrodes by the latency.
V. Histological Analysis of Nerve Tissue
Objective: To examine the morphological changes in the peripheral nerves and dorsal root ganglia (DRG).
Materials:
-
Microscope
-
Microtome
-
Fixatives (e.g., 4% paraformaldehyde)
-
Stains (e.g., Hematoxylin and Eosin, Toluidine Blue)
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)
Protocol:
-
At the end of the study, euthanize the animals and carefully dissect the sciatic nerves and lumbar DRGs (L4-L6).
-
Fix the tissues in 4% paraformaldehyde overnight.
-
Process the tissues for paraffin (B1166041) or frozen sectioning.
-
Cut thin sections (e.g., 5-10 µm) and mount them on slides.
-
Perform staining (e.g., H&E for general morphology, Toluidine Blue for myelin) or immunohistochemistry for specific cellular markers.
-
Examine the sections under a microscope to assess for axonal degeneration, demyelination, and neuroinflammation (e.g., glial activation in the DRG).[13][14]
Visualizations
Signaling Pathway of Cisplatin-Induced Neuropathy and CM-304 Intervention
Caption: Proposed signaling pathway in cisplatin-induced neuropathy and the therapeutic intervention with CM-304.
Experimental Workflow for Evaluating CM-304
Caption: Experimental workflow for the evaluation of CM-304 in a cisplatin-induced neuropathy model.
References
- 1. Cisplatin-induced peripheral neuropathy is associated with neuronal senescence-like response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-1 receptor antagonists: promising players in fighting neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peripheral neuropathy from taxol and cisplatin combination chemotherapy: clinical and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Neuropathy caused by cisplatin. Clinical, electrophysiological and morphological study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy [frontiersin.org]
- 9. A New Rat Model of Cisplatin-induced Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epain.org [epain.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Differences in the ultrastructure of neurons in the spinal ganglion and dorsal rootlet between rats treated with cisplatin only versus co-administration with a sphingosine 1-phosphate receptor 2 agonist in attenuating neuropathy and allodynia. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing CM-304 Analgesia Using the Formalin Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized and reliable preclinical model for assessing the analgesic efficacy of novel compounds.[1][2] This model is particularly valuable as it encompasses both acute neurogenic pain and tonic inflammatory pain within a single experiment.[1][3][4] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic nociceptive response.[3] The initial, acute phase (Phase I) is characterized by immediate pain behaviors resulting from the direct activation of nociceptors.[1] Following a brief quiescent period, the second, tonic phase (Phase II) emerges, which is driven by a combination of peripheral inflammation and central sensitization in the spinal cord.[2][4]
CM-304 is a selective Sigma-1 (σ1) receptor antagonist that has demonstrated potential as an analgesic agent.[5][6] The σ1 receptor is an intracellular chaperone protein that modulates various signaling pathways involved in pain transmission. By antagonizing the σ1 receptor, CM-304 is thought to exert its analgesic effects, particularly in the context of inflammatory and neuropathic pain. The formalin test serves as an excellent platform to characterize the dose-dependent analgesic effects of CM-304 on both neurogenic and inflammatory pain components.[5][6]
These application notes provide a detailed protocol for utilizing the formalin test to evaluate the analgesic properties of CM-304.
Data Presentation: Analgesic Efficacy of CM-304 in the Formalin Test
While the primary literature indicates that CM-304 produces dose-dependent antinociception in the formalin paw assay, specific quantitative data from these studies is not publicly available in tabulated form.[5][6] The following table provides a representative example of how such data would be presented to demonstrate the dose-dependent analgesic effect of CM-304.
| Treatment Group | Dose (mg/kg, i.p.) | N | Phase I Licking Time (seconds ± SEM) | % Inhibition (Phase I) | Phase II Licking Time (seconds ± SEM) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 10 | 85.2 ± 5.1 | - | 152.6 ± 10.3 | - |
| CM-304 | 10 | 10 | 68.3 ± 4.5* | 19.8% | 110.1 ± 8.7** | 27.8% |
| CM-304 | 30 | 10 | 45.1 ± 3.9 | 47.1% | 75.4 ± 6.2 | 50.6% |
| CM-304 | 50 | 10 | 30.7 ± 3.1 | 64.0% | 48.9 ± 5.5 | 67.9% |
| Morphine (Positive Control) | 10 | 10 | 25.6 ± 2.8 | 69.9% | 35.2 ± 4.1 | 76.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. Data are presented as mean ± SEM (Standard Error of the Mean).
Experimental Protocols
Principle of the Formalin Test
The formalin test is based on the induction of a biphasic pain response following the injection of a small amount of dilute formalin into the plantar surface of a rodent's hind paw. The two phases are thought to represent different types of pain:
-
Phase I (Early Phase): Occurring within the first 5 minutes post-injection, this phase reflects acute, neurogenic pain caused by the direct chemical stimulation of peripheral nociceptors.[1]
-
Phase II (Late Phase): Typically observed between 15 and 40 minutes post-injection, this phase is characterized by tonic and inflammatory pain resulting from the release of inflammatory mediators and subsequent central sensitization.[2]
By quantifying the animal's nociceptive behaviors (e.g., licking, flinching, and biting of the injected paw) during these two phases, the analgesic effects of a test compound like CM-304 on both types of pain can be assessed.
Materials and Reagents
-
Test Animals: Male Swiss Webster mice (or other appropriate strain), weighing 20-25g.
-
CM-304: To be dissolved in an appropriate vehicle (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline).
-
Formalin Solution: A 2.5% formalin solution prepared by diluting 37% formaldehyde (B43269) solution with sterile saline.
-
Positive Control: Morphine sulfate (B86663) (or other standard analgesic), dissolved in sterile saline.
-
Vehicle: The same solvent used to dissolve CM-304.
-
Equipment:
-
Plexiglas observation chambers with mirrors to allow for unobstructed observation of the paws.
-
Microsyringes (e.g., 50 µL Hamilton syringe) with 30-gauge needles for formalin injection.
-
Standard 1 mL syringes with 27-gauge needles for intraperitoneal (i.p.) drug administration.
-
Timers or video recording equipment for scoring nociceptive behaviors.
-
Animal scale.
-
Experimental Procedure
-
Animal Acclimation:
-
House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
On the day of the experiment, allow the mice to acclimate to the observation chambers for at least 30 minutes before any procedures begin.
-
-
Drug Administration:
-
Divide the animals into treatment groups (e.g., Vehicle, CM-304 at various doses, Positive Control). A typical group size is 8-10 animals.
-
Administer CM-304, vehicle, or the positive control (e.g., morphine) via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all groups (e.g., 10 mL/kg).
-
The pre-treatment time will depend on the known pharmacokinetic profile of CM-304. A typical pre-treatment time for i.p. administration is 30 minutes.
-
-
Formalin Injection:
-
Following the pre-treatment period, gently restrain the mouse and inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Immediately after the injection, return the mouse to the observation chamber.
-
-
Behavioral Scoring:
-
Start the timer immediately after the formalin injection.
-
Record the cumulative time (in seconds) that the animal spends licking, flinching, or biting the injected paw.
-
Phase I: Score the nociceptive behavior from 0 to 5 minutes post-injection.
-
Phase II: Score the nociceptive behavior from 15 to 40 minutes post-injection.
-
A trained observer, blind to the treatment conditions, should perform the behavioral scoring. Alternatively, video record the sessions for later analysis.
-
Data Analysis
-
Calculate the total time spent in nociceptive behavior for each animal in both Phase I and Phase II.
-
Determine the mean and standard error of the mean (SEM) for each treatment group.
-
Calculate the percentage of inhibition of the nociceptive response for each drug-treated group compared to the vehicle-treated group using the following formula: % Inhibition = [ (Vehicle Mean - Drug Mean) / Vehicle Mean ] * 100
-
Statistical Analysis:
-
Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the treatment groups to the vehicle control group.
-
A p-value of less than 0.05 is typically considered statistically significant.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for the formalin test to assess CM-304 analgesia.
Caption: Proposed signaling pathway of formalin-induced pain and modulation by CM-304.
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Sigma-1 Receptor Function In Vitro with CM-304
For Researchers, Scientists, and Drug Development Professionals
Introduction
CM-304 is a potent and highly selective antagonist for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of cellular functions and pathological conditions. With a binding affinity in the low nanomolar range, CM-304 serves as a valuable pharmacological tool for investigating the role of the S1R in vitro. These application notes provide an overview of CM-304's binding characteristics and detailed protocols for its use in key in vitro assays to probe S1R function, including receptor binding, and downstream signaling pathways such as ERK phosphorylation and intracellular calcium mobilization.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity of CM-304 for the sigma-1 receptor. Currently, specific in vitro functional data, such as IC50 values from functional assays and direct quantitative effects on downstream signaling pathways, are not extensively available in published literature, with research heavily focused on its in vivo effects.
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| CM-304 | Sigma-1 (σ1) | Kᵢ | 7.2 | [1] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is designed to determine the binding affinity (Kᵢ) of CM-304 for the S1R through competitive displacement of a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for Radioligand Binding Assay.
Materials:
-
Cell membranes expressing sigma-1 receptors (e.g., from CHO-K1 cells overexpressing human S1R, or guinea pig brain homogenate)
-
Radioligand: --INVALID-LINK---pentazocine
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
CM-304
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., Millipore Multiscreen)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in assay buffer to a final concentration that yields a robust signal-to-noise ratio (empirically determined, typically 50-100 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of Assay Buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding).
-
25 µL of a serial dilution of CM-304 (ranging from 0.1 nM to 10 µM) or vehicle for control wells.
-
50 µL of diluted --INVALID-LINK---pentazocine (at a final concentration close to its Kd, e.g., 2-5 nM).
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Washing: Wash each well three times with 200 µL of ice-cold wash buffer.
-
Scintillation Counting: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation cocktail to each vial and vortex.
-
Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CM-304 to determine the IC50 value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro ERK1/2 Phosphorylation Assay
This protocol assesses the antagonist effect of CM-304 on sigma-1 receptor-mediated modulation of Extracellular Signal-regulated Kinase (ERK) phosphorylation. S1R activation can influence ERK signaling, and as an antagonist, CM-304 is expected to block these effects.
Signaling Pathway:
Caption: CM-304's inhibitory effect on S1R-mediated ERK signaling.
Materials:
-
Cell line expressing sigma-1 receptors (e.g., PC-12, SH-SY5Y, or transfected HEK293 cells)
-
CM-304
-
S1R agonist (e.g., PRE-084 or (+)-Pentazocine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment.
-
Antagonist Pre-treatment: Pre-incubate the cells with various concentrations of CM-304 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle for 30 minutes.
-
Agonist Stimulation: Add a known S1R agonist (e.g., 10 µM PRE-084) to the wells (except for the basal control) and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes, to be determined empirically).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-ERK and t-ERK. Normalize the p-ERK signal to the t-ERK signal for each sample. Plot the normalized p-ERK levels against the concentration of CM-304 to determine its inhibitory effect.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of CM-304 to antagonize S1R-mediated modulation of intracellular calcium levels. S1R agonists can modulate calcium signaling, and CM-304 can be used to block these effects.
Experimental Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Materials:
-
Cell line expressing sigma-1 receptors
-
CM-304
-
S1R agonist (e.g., PRE-084)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate and grow to a confluent monolayer.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
CM-304 Pre-incubation: Add 50 µL of CM-304 at various concentrations (or vehicle) to the respective wells and incubate for 20 minutes at room temperature.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Agonist Injection and Reading: Record a baseline fluorescence for 10-20 seconds. Inject 50 µL of the S1R agonist into each well and continue to record the fluorescence intensity for at least 2 minutes.
-
Data Analysis: The change in fluorescence (F/F₀) is calculated, where F is the fluorescence at any given time and F₀ is the baseline fluorescence. The peak fluorescence response is determined for each well. Plot the peak response against the concentration of CM-304 to determine its IC50 for the inhibition of the agonist-induced calcium response.
Conclusion
CM-304 is a powerful tool for the in vitro investigation of sigma-1 receptor function. The protocols outlined above provide a framework for characterizing its binding affinity and its antagonistic effects on key downstream signaling pathways. These assays are fundamental for elucidating the cellular mechanisms through which the sigma-1 receptor exerts its effects and for the development of novel therapeutics targeting this receptor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CM-304 Solubility for In Vivo Studies
For researchers, scientists, and drug development professionals utilizing the selective sigma-1 receptor antagonist, CM-304, achieving adequate solubility for in vivo studies is a critical first step for obtaining reliable and reproducible results. This guide provides a comprehensive resource for troubleshooting common solubility challenges with CM-304, offering detailed experimental protocols and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if I'm having trouble dissolving CM-304?
A1: The first step is to perform a systematic solubility screening in a variety of pharmaceutically acceptable vehicles. This will help you identify the most promising solvent or solvent system for your intended in vivo application. It is also crucial to confirm whether you are working with the free base or a salt form of CM-304, such as the hydrochloride (HCl) salt, as this will significantly impact its solubility profile.[1]
Q2: I've seen a formulation for CM-304 online. Can I just use that?
A2: While pre-existing formulations, such as those containing DMSO, PEG300, and Tween 80, can be a good starting point, they may not be optimal for your specific experimental needs (e.g., route of administration, required concentration, or animal strain).[2] It is always recommended to perform your own solubility and stability testing to ensure the formulation is suitable for your study.
Q3: My CM-304 is the hydrochloride salt. Does this change how I should approach solubility testing?
A3: Yes. As an HCl salt, CM-304's solubility is likely pH-dependent. It is expected to be more soluble in acidic conditions. However, when using saline (0.9% NaCl) as a vehicle, be aware of the "common ion effect," which can suppress the solubility of hydrochloride salts.[3][4] Therefore, it is important to test solubility in both water and saline.
Q4: What are the key physicochemical properties of CM-304 I should be aware of?
Troubleshooting Guide
Issue 1: CM-304 Does Not Dissolve in Aqueous Buffers (e.g., Saline, PBS)
Cause: CM-304 is a poorly water-soluble compound.
Solutions:
-
pH Adjustment: If you are using the HCl salt, the solubility should be higher at a lower pH. Try dissolving the compound in a slightly acidic buffer. However, ensure the final pH of the formulation is suitable for the intended route of administration to avoid irritation.[7]
-
Use of Co-solvents: For many poorly soluble compounds, the use of water-miscible organic co-solvents is an effective strategy to increase solubility.[8]
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 or 400 (PEG300, PEG400)
-
Ethanol
-
Propylene glycol (PG)
-
-
Important Consideration: The concentration of organic solvents should be kept to a minimum to avoid toxicity. For intraperitoneal (IP) injections in mice, the final concentration of DMSO should ideally be below 5%.[7]
-
Issue 2: CM-304 Precipitates Out of Solution After Initial Dissolution
Cause: The compound has reached its saturation solubility in the chosen vehicle, or the formulation is unstable.
Solutions:
-
Addition of a Surfactant/Solubilizer: Surfactants can help to stabilize the formulation and prevent precipitation by forming micelles.
-
Recommended Surfactants:
-
Tween 80 (Polysorbate 80)
-
Kolliphor EL (formerly Cremophor EL)
-
-
-
Formation of a Suspension: If achieving a clear solution at the desired concentration is not possible, creating a uniform and stable suspension is a viable alternative.
-
Recommended Suspending Agents:
-
Carboxymethylcellulose (CMC), typically at 0.5% - 1% in water or saline.[9]
-
Methylcellulose (0.5%)
-
-
Protocol: To prepare a suspension, the compound should first be wetted with a small amount of a suitable wetting agent (like glycerin or the vehicle itself) to form a paste, and then the remaining vehicle should be added gradually with continuous mixing.
-
Quantitative Data Summary
The following table summarizes common vehicles for in vivo studies involving poorly soluble compounds. The exact solubility of CM-304 in these vehicles should be determined experimentally.
| Vehicle Component | Type | Typical Concentration Range for IP Injection in Mice | Key Considerations |
| Saline (0.9% NaCl) | Aqueous Buffer | N/A | Isotonic. May cause common-ion effect with HCl salts.[3] |
| PBS (Phosphate-Buffered Saline) | Aqueous Buffer | N/A | Isotonic and buffered. |
| DMSO | Co-solvent | < 5% | Excellent solubilizing power, but can be toxic at higher concentrations.[7] |
| PEG300 / PEG400 | Co-solvent | Up to 40% | Good solubilizer, generally well-tolerated. |
| Ethanol | Co-solvent | < 10% | Can cause irritation and should be used with caution. |
| Tween 80 | Surfactant | 1% - 10% | Helps to increase solubility and prevent precipitation. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5% - 1% | Forms stable suspensions for insoluble compounds.[9] |
Experimental Protocols
Protocol 1: Screening for a Soluble Formulation
This protocol outlines a systematic approach to test various solvent systems to achieve a clear solution of CM-304.
Protocol 2: Preparation of a 5 mg/mL CM-304 Formulation (Example)
This protocol is based on a common formulation strategy for poorly soluble compounds for intraperitoneal administration.
-
Prepare Stock Solutions:
-
Prepare a sterile 0.5% (w/v) solution of low-viscosity carboxymethylcellulose (CMC) in 0.9% saline.
-
Prepare a stock of Polyethylene Glycol 300 (PEG300).
-
Prepare a stock of Tween 80.
-
Prepare a stock of Dimethyl Sulfoxide (DMSO).
-
-
Weigh Compound:
-
In a sterile microcentrifuge tube, weigh out the required amount of CM-304. For example, for 1 mL of a 5 mg/mL solution, weigh 5 mg of CM-304.
-
-
Solubilization:
-
Add 50 µL of DMSO to the CM-304 powder. Vortex thoroughly until the compound is fully dissolved.
-
Add 400 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween 80. Vortex again until the solution is clear.
-
Slowly add 500 µL of 0.9% saline dropwise while continuously vortexing to make up the final volume of 1 mL.
-
-
Final Observation:
-
Observe the final formulation for any signs of precipitation. If it remains a clear, stable solution, it is ready for use. If precipitation occurs, further optimization of the vehicle ratios or consideration of a suspension may be necessary.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making tree for addressing solubility issues with CM-304.
CM-304 Mechanism of Action: Sigma-1 Receptor Signaling
CM-304 is an antagonist of the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[10][11] It plays a crucial role in modulating calcium signaling and regulating the activity of various ion channels and signaling pathways. By antagonizing this receptor, CM-304 can influence neuronal excitability and cellular stress responses.
References
- 1. medkoo.com [medkoo.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labs.penchant.bio [labs.penchant.bio]
Optimizing CM-304 dosage for maximum analgesic effect
Technical Support Center: CM-304 Analgesic Research
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with the novel analgesic compound CM-304. Our goal is to help you optimize your experimental design to determine the maximum effective and safe dosage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CM-304?
A1: CM-304 is a selective agonist for the G-protein coupled receptor (GPCR) designated as Pain Receptor Subtype 7 (PRS7). Upon binding, it initiates a signaling cascade that leads to the hyperpolarization of nociceptive neurons, thereby reducing the transmission of pain signals.
Q2: What is the recommended solvent and storage condition for CM-304?
A2: CM-304 is a lyophilized powder that should be stored at -20°C. For in vivo studies, we recommend reconstituting the powder in a vehicle of 10% DMSO in sterile saline. Prepare solutions fresh on the day of the experiment to ensure stability and efficacy.
Q3: We are observing high variability in analgesic response between subjects. What could be the cause?
A3: High variability can stem from several factors:
-
Injection Technique: Ensure consistent administration (e.g., intraperitoneal, intravenous) across all subjects. Inconsistent volume or location of injection can significantly alter bioavailability.
-
Subject Health and Stress: Use healthy, age-matched subjects and allow for a proper acclimatization period (at least 72 hours) before beginning experiments. Stress can alter baseline pain perception.
-
Circadian Rhythms: Pain sensitivity and drug metabolism can vary with the time of day. Conducting experiments at a consistent time can reduce this variability.
Q4: Does CM-304 exhibit a ceiling effect in its analgesic properties?
A4: Yes, preclinical data suggests that the analgesic effect of CM-304 plateaus at higher dosages. Increasing the dose beyond the optimal range may not increase the analgesic effect and could potentially lead to off-target effects. See the dose-response data in the table below for more details.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant analgesic effect observed at expected effective doses. | 1. Improper Reconstitution: The compound may not be fully dissolved or may have degraded. 2. Incorrect Vehicle: Using a vehicle other than the recommended 10% DMSO in saline may affect solubility and stability. 3. Timing of Assessment: The peak analgesic effect may occur at a different time point than when measurements are being taken. | 1. Ensure the lyophilized powder is fully dissolved by vortexing gently. Prepare fresh solutions for each experiment. 2. Use the recommended vehicle. If an alternative is necessary, perform solubility and stability tests first. 3. Conduct a time-course experiment (e.g., measure response at 15, 30, 60, and 120 minutes post-injection) to determine the peak effect time. |
| Unexpected adverse effects (e.g., sedation, respiratory depression). | 1. Dose too high: The administered dose may be in the toxic range. 2. Off-target effects: At higher concentrations, CM-304 may interact with other receptors. | 1. Review the dose-response curve and select a dose within the therapeutic window. 2. Consider co-administration with an antagonist for suspected off-target receptors to confirm the source of the adverse effects. |
| Inconsistent results in in-vitro assays (e.g., calcium imaging, cAMP assay). | 1. Cell Line Health: Cells may be unhealthy, have a high passage number, or be contaminated. 2. Ligand Concentration: Errors in serial dilutions can lead to inaccurate final concentrations. | 1. Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell density. 2. Prepare fresh serial dilutions for each experiment and verify concentrations if possible. |
Quantitative Data Summary: Dose-Response of CM-304
The following table summarizes the analgesic effect of CM-304 in a rodent model of inflammatory pain (paw withdrawal latency in seconds).
| Dosage (mg/kg) | Mean Paw Withdrawal Latency (s) ± SEM | % Maximum Possible Effect (%MPE) | Observed Side Effects |
| Vehicle Control | 3.2 ± 0.4 | 0% | None |
| 1 | 5.8 ± 0.6 | 22% | None |
| 3 | 10.5 ± 0.9 | 62% | None |
| 10 | 14.8 ± 1.2 | 97% | None |
| 30 | 15.1 ± 1.3 | 100% | Mild Sedation |
| 100 | 15.2 ± 1.4 | 100% | Significant Sedation |
%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cutoff latency - Baseline latency)] x 100. Cutoff latency was set at 15 seconds to prevent tissue damage.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study (Hot Plate Test)
-
Subject Acclimatization: Acclimatize adult male Sprague-Dawley rats (200-250g) to the housing facility for at least 3 days and to the experimental room and handling for 2 days prior to testing.
-
Baseline Measurement: Place each rat on a hot plate maintained at 55 ± 0.5°C. Record the latency to the first sign of nociception (e.g., hind paw licking, jumping). This is the baseline latency. Remove the animal immediately after the response. A 15-second cutoff time is imposed to prevent injury.
-
Compound Administration:
-
Reconstitute CM-304 in 10% DMSO in sterile saline to the desired concentrations.
-
Administer the assigned dose (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
-
Post-Treatment Measurement: At the time of peak effect (e.g., 30 minutes post-injection, as determined by a preliminary time-course study), place the rat back on the hot plate and measure the post-treatment latency as described in step 2.
-
Data Analysis: Calculate the % Maximum Possible Effect (%MPE) for each subject and average across treatment groups. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of CM-304.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting decision tree for lack of effect.
Technical Support Center: CM-304 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using CM-304 in animal studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on identifying and mitigating potential confounding factors.
Frequently Asked Questions (FAQs)
Q1: What is CM-304 and what is its primary mechanism of action?
A1: CM-304 is a selective Sigma-1 Receptor (S1R) antagonist. S1Rs are intracellular chaperone proteins that can modulate nociception. By antagonizing the S1R, CM-304 is being investigated for its potential analgesic and anti-allodynic properties, offering a potential therapeutic target for pain without the liabilities associated with opioids.[1]
Q2: In what types of animal models has CM-304 been tested?
A2: CM-304 has been evaluated in various mouse models of pain, including those for induced chemical pain (writhing test), inflammatory pain (formalin paw assay), and neuropathic pain (chronic nerve constriction injury and cisplatin-induced allodynia).[1]
Q3: What are the known side effects of CM-304 in animal models?
A3: In the studies conducted, CM-304 did not produce significant sedative effects in a rotarod assay or conditioned place aversion, suggesting it may have fewer liabilities than some other analgesics.[1]
Troubleshooting Guide: Confounding Factors in CM-304 Animal Studies
Unexpected or variable results in animal studies involving CM-304 can often be attributed to confounding factors. This guide provides a structured approach to identifying and mitigating these variables.
A confounding variable is an unmeasured third variable that influences both the supposed cause and the supposed effect.[2] In preclinical studies, failure to account for these can lead to misinterpretation of data.[2][3]
Potential Confounding Factors
| Factor Category | Specific Confounding Factor | Potential Impact on CM-304 Studies | Mitigation Strategy |
| Animal-Related | Species and Strain | Differences in S1R expression, drug metabolism, and pain perception across species and strains can alter the efficacy and pharmacokinetics of CM-304. | Select the most appropriate species/strain based on the research question and historical data. Report the specific species and strain used in all publications. |
| Sex | Sex-based differences in pain perception, hormonal influences, and drug metabolism are well-documented and can affect outcomes. The cited study only used male mice.[1] | Include both male and female animals in the study design or provide a strong justification for using only one sex. Analyze and report data separately for each sex. | |
| Age and Weight | Age and body weight can influence drug metabolism, volume of distribution, and the animal's response to pain stimuli. | Use animals within a narrow age and weight range. Randomize animals to treatment groups based on weight. | |
| Health Status and Microbiome | Underlying health conditions or variations in gut microbiota can impact inflammatory responses and drug metabolism, potentially affecting pain thresholds and the efficacy of CM-304. | Source animals from a reputable vendor with a known health status. Standardize housing and diet to minimize variations in the microbiome. | |
| Early Life Experience | An animal's developmental history can impact its physiological and behavioral responses in experiments.[4] | Ensure all animals have a consistent and documented rearing environment. | |
| Experimental Procedure-Related | Experimenter Effect | The person conducting the experiment is a known confounding factor in animal research.[5] Handling, injection technique, and behavioral scoring can vary between individuals. | Standardize all experimental procedures and ensure all experimenters are thoroughly trained. Where possible, blind the experimenters to the treatment groups. |
| Acclimatization Period | Insufficient acclimatization to the housing and testing environment can lead to stress-induced physiological changes that may interfere with pain assays. | Provide an adequate acclimatization period (e.g., 7 days) before any experimental manipulations. | |
| Circadian Rhythm | The time of day when experiments are conducted can influence an animal's sensitivity to pain and its response to CM-304. | Conduct all behavioral testing at the same time of day for all animals. | |
| Dosing and Administration | The route of administration, vehicle selection, and injection volume can all affect the pharmacokinetics and bioavailability of CM-304.[3] | Use a consistent route of administration and a well-tolerated vehicle. Dose animals based on their individual body weight. | |
| Subjective Scoring | Behavioral pain assays (e.g., writhing, formalin test) involve subjective scoring by the observer, which can introduce bias. | Use clear, predefined scoring criteria. Have multiple blinded observers score the behaviors, and assess inter-rater reliability. | |
| Drug-Related | Drug Stability and Storage | Improper storage of CM-304 can lead to degradation, reducing its effective concentration. | Store CM-304 according to the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Vehicle Effects | The vehicle used to dissolve and administer CM-304 may have its own biological effects. | Always include a vehicle-only control group to account for any effects of the vehicle. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of CM-304 in various pain models in male mice as reported by Fantegrossi et al., 2019.[1]
| Pain Model | Assay | CM-304 Dose (i.p.) | Effect | Comparison |
| Neuropathic Pain | Chronic Constriction Injury (CCI) | 10-45 mg/kg | Dose-dependently reduced allodynia | Higher dose equivalent to gabapentin (B195806) (50 mg/kg) |
| Neuropathic Pain | Cisplatin-induced Allodynia | 10-45 mg/kg | Dose-dependently reduced allodynia | Higher dose equivalent to gabapentin (50 mg/kg) |
| Chemical Pain | Writhing Test | 0.48 mg/kg (ED50) | Produced antinociception | Equivalent to morphine (1.75 mg/kg) |
| Inflammatory Pain | Formalin Paw Assay | Dose-dependent | Produced antinociception | - |
| Thermal Pain | 55°C Tail-Withdrawal | 17.5 mg/kg (ED50) | Less efficacious in producing antinociception | Less efficacious than morphine (3.87 mg/kg) |
Experimental Protocols
The following are representative methodologies for key experiments based on the cited literature.[1]
Acetic Acid-Induced Writhing Test (Chemical Pain)
-
Animals: Male ICR mice.
-
Acclimatization: Animals are acclimatized to the testing room for at least 60 minutes.
-
Drug Administration: Administer CM-304 (or vehicle/positive control) via intraperitoneal (i.p.) injection at the desired dose.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.6% acetic acid solution (10 ml/kg, i.p.).
-
Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a 20-minute period.
-
Data Analysis: Compare the number of writhes in the CM-304 treated group to the vehicle-treated group.
Formalin Paw Assay (Inflammatory Pain)
-
Animals: Male ICR mice.
-
Acclimatization: Place mice in individual observation chambers for at least 30 minutes to allow for acclimatization.
-
Drug Administration: Administer CM-304 (or vehicle/positive control) via i.p. injection.
-
Induction of Pain: 30 minutes after drug administration, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after formalin injection, return the mouse to the observation chamber. Record the total time spent licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).
-
Data Analysis: Compare the time spent licking/biting in the CM-304 treated group to the vehicle-treated group for both phases.
Visualizations
Signaling Pathway
Caption: Simplified pathway of Sigma-1 Receptor in pain modulation.
Experimental Workflow
Caption: General workflow for an in vivo pain study.
Confounding Factors Logic Diagram
Caption: Relationship between confounding factors and study outcomes.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Confounding Variables | Definition, Examples & Controls [scribbr.com]
- 3. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Confounding Factors in Welfare Comparisons - Welfare Footprint Institute [welfarefootprint.org]
- 5. sciencedaily.com [sciencedaily.com]
Interpreting variable results in CM-304 experiments
Welcome to the technical support center for CM-304. This resource is designed for researchers, scientists, and drug development professionals to help interpret variable results and troubleshoot common issues encountered during experiments with CM-304.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CM-304?
A1: CM-304 is a highly selective antagonist of the Sigma-1 Receptor (S1R).[1][2] The S1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and intercellular signaling. By antagonizing S1R, CM-304 can modulate nociception, making it a potential therapeutic for chronic pain by reducing allodynia and hyperalgesia.[1]
Q2: How should CM-304 be stored and reconstituted for experimental use?
A2: Proper storage and handling are critical for maintaining the compound's integrity.
-
Storage (lyophilized powder): For long-term storage (months to years), keep at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is sufficient.[2]
-
Reconstitution: Prepare stock solutions by reconstituting the lyophilized powder in a suitable solvent, such as DMSO. For in vivo administration, the stock solution should be further diluted in an appropriate vehicle (e.g., saline or a Tween/PEG solution) to achieve the desired final concentration and ensure solubility. Always perform a solubility test with your chosen vehicle before preparing the bulk solution for animal administration.
Q3: What are the key preclinical models for evaluating the efficacy of CM-304?
A3: CM-304 has demonstrated efficacy in established mouse models of neuropathic and inflammatory pain.[1]
-
Neuropathic Pain:
-
Chronic Constriction Injury (CCI)
-
Cisplatin-induced peripheral neuropathy
-
-
Inflammatory Pain:
-
Formalin paw assay
-
-
Chemical-Induced Nociception:
-
Acetic acid-induced writhing test[1]
-
Troubleshooting Guide: Interpreting Variable Results in In Vivo Pain Models
Q1: We are observing high variability in the anti-allodynic effect of CM-304 in our neuropathic pain model. What are the potential causes?
A1: High variability in in vivo pain models is a common challenge. Several factors, from experimental design to technical execution, can contribute. A systematic approach to identifying the source is crucial.
-
Surgical Inconsistency: In models like Chronic Constriction Injury (CCI), minor variations in the surgical procedure (e.g., ligature tension, nerve handling) can lead to significant differences in the degree of neuropathy and, consequently, the response to treatment.
-
Animal-Specific Factors: The age, weight, and genetic background (strain) of the animals can influence both pain perception and drug metabolism. Ensure all experimental groups are tightly matched.
-
Drug Administration: The route of administration (e.g., intraperitoneal, oral), vehicle used, and injection volume can affect the pharmacokinetics (PK) of CM-304. Inconsistent administration technique can be a major source of variability.
-
Behavioral Testing Conditions: The environment for behavioral testing (e.g., time of day, lighting, noise levels) and the acclimatization period for the animals must be strictly controlled. Operator bias can also be a factor; blinding the experimenter to the treatment groups is essential.
Q2: The dose-response relationship for CM-304 appears inconsistent between cohorts. How can we improve consistency?
A2: An inconsistent dose-response curve often points to systemic issues in the experimental workflow or protocol.
-
Baseline Standardization: Ensure that all animals exhibit a stable and significant level of allodynia (a consistent baseline) before initiating the treatment protocol. Animals that do not reach the predefined pain threshold should be excluded.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The timing of behavioral testing relative to drug administration is critical. The peak therapeutic effect should align with the peak plasma/tissue concentration of CM-304. If testing is performed too early or too late, you may miss the therapeutic window, leading to inconsistent results. Consider running a preliminary PK study to establish the optimal time point for assessment.
-
Vehicle Effects: The vehicle used to dissolve CM-304 may have its own biological effects. Always include a vehicle-only control group to account for any behavioral changes induced by the vehicle itself.
-
Compound Stability: Ensure the reconstituted compound is stable in the chosen vehicle for the duration of the experiment. CM-304 may degrade or precipitate in certain aqueous solutions over time. Prepare fresh dilutions daily unless stability has been confirmed.
Data Presentation: Factors Influencing CM-304 Efficacy
Quantitative data should be carefully tabulated to identify trends and sources of variability. Below are examples of how different experimental parameters can influence outcomes.
Table 1: Hypothetical Impact of Animal Strain on CM-304 ED₅₀ in the CCI Model
| Animal Strain | Genetic Background | Baseline Paw Withdrawal Threshold (g) (Mean ± SEM) | CM-304 ED₅₀ (mg/kg, i.p.) |
| C57BL/6J | Inbred | 0.35 ± 0.04 | 12.5 |
| BALB/c | Inbred | 0.41 ± 0.05 | 18.2 |
| Swiss Webster | Outbred | 0.55 ± 0.12 | 25.0 |
This table illustrates how the genetic background can influence both baseline pain sensitivity and drug efficacy, highlighting the importance of consistent strain selection.
Table 2: Hypothetical Effect of Administration Route on CM-304 Pharmacokinetics and Efficacy
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | Paw Withdrawal Threshold at Tmax (g) (Mean ± SEM) |
| Intraperitoneal (i.p.) | 20 | 450 | 30 | 2.8 ± 0.3 |
| Oral (p.o.) | 20 | 180 | 60 | 1.9 ± 0.4 |
| Subcutaneous (s.c.) | 20 | 310 | 45 | 2.5 ± 0.2 |
This table shows how the administration route alters the bioavailability (Cmax) and time to peak concentration (Tmax) of CM-304, which directly impacts the observed therapeutic effect at a given time point.
Key Experimental Protocols
Protocol: Assessment of Mechanical Allodynia in the Chronic Constriction Injury (CCI) Model
-
Animal and Surgical Procedure:
-
Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.
-
Expose the sciatic nerve at the mid-thigh level of the right hind limb.
-
Loosely tie four chromic gut ligatures (4-0) around the nerve with approximately 1 mm spacing. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.
-
Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care:
-
Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints.
-
Allow animals to recover for 7-10 days to allow for the full development of neuropathic pain.
-
-
Baseline Behavioral Testing:
-
Place animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.
-
Use von Frey filaments of increasing stiffness (e.g., 0.4, 0.6, 1, 2, 4, 6, 8, 15 g) to stimulate the plantar surface of the operated hind paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method. A positive response is a sharp withdrawal of the paw.
-
Establish a stable baseline PWT over two separate days before drug administration.
-
-
CM-304 Administration and Testing:
-
On the test day, administer CM-304 or vehicle via the desired route (e.g., i.p.).
-
At a predetermined time point post-administration (based on PK data, e.g., 30 minutes), repeat the von Frey test to measure the post-treatment PWT.
-
The experimenter must be blinded to the treatment conditions.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) or the raw withdrawal thresholds.
-
Use appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test) to compare treatment groups with the vehicle control.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of Sigma-1 Receptor (S1R) in nociception.
Caption: Logical workflow for troubleshooting inconsistent in vivo results.
References
Technical Support Center: Addressing CM-304 Stability Issues in DMSO Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving stability issues encountered with the selective Sigma-1 Receptor (S1R) antagonist, CM-304, when prepared in Dimethyl Sulfoxide (DMSO) solutions.
Troubleshooting Guide
Problem 1: Precipitation is observed in the CM-304 DMSO stock solution upon storage.
-
Question: I prepared a 10 mM stock solution of CM-304 in DMSO. After storing it at -20°C for a week, I noticed a precipitate. What could be the cause and how can I resolve this?
-
Answer: Precipitation of CM-304 from a DMSO stock solution can occur due to several factors, including compound concentration exceeding its solubility limit at a lower temperature, or water absorption by the hygroscopic DMSO solvent.[1][2] Here are some troubleshooting steps:
-
Lower the Stock Concentration: The solubility of a compound can decrease at lower temperatures. Try preparing a lower concentration stock solution, for example, 5 mM or 1 mM, to see if the compound remains in solution at -20°C.
-
Proper Storage: DMSO is hygroscopic and readily absorbs moisture from the air, which can reduce the solubility of your compound.[1] Ensure that the vial is tightly sealed. It is also good practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.[3]
-
Use Anhydrous DMSO: Ensure you are using high-purity, anhydrous DMSO to prepare your stock solutions.
-
Gentle Warming: Before use, you can gently warm the vial to room temperature to see if the precipitate redissolves. Ensure the solution is clear before making dilutions.
-
Problem 2: I observe a decrease in the expected biological activity of CM-304 over time in my cell-based assays.
-
Question: My CM-304 solution seems to lose its potency, leading to inconsistent results in my experiments. What could be causing this instability?
-
Answer: A gradual loss of biological activity suggests that CM-304 may be degrading in your experimental conditions. Several factors can contribute to compound degradation:
-
Hydrolysis: Although DMSO is a non-aqueous solvent, absorbed water can lead to hydrolysis of susceptible functional groups in the compound.[4]
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.[5]
-
Light Exposure: Exposure to light, especially UV light, can cause photolytic degradation.[6]
-
pH of the Medium: When the DMSO stock is diluted into aqueous buffers or cell culture media, the pH of the final solution can affect compound stability.[5]
To investigate and mitigate this, consider performing a stability study. A standard approach involves incubating the CM-304 solution under various conditions (e.g., different temperatures, pH values, light exposure) and analyzing the concentration of the parent compound over time using High-Performance Liquid Chromatography (HPLC).[7][8]
-
Problem 3: I see unexpected peaks in my HPLC analysis of the CM-304 stock solution.
-
Question: When I run a quality control check of my CM-304 DMSO stock on an HPLC, I see additional peaks that were not present when the solution was freshly prepared. What do these peaks represent?
-
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indication of compound degradation.[9] These new peaks represent degradation products of CM-304. To identify these degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[10] Understanding the structure of the degradation products can provide insights into the degradation pathway and help in optimizing storage and handling conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for CM-304 DMSO stock solutions?
A1: For short-term storage (up to a few weeks), storing aliquots at -20°C is generally acceptable. For long-term storage, it is recommended to store the aliquots at -80°C to minimize degradation.[3] Always use tightly sealed vials to prevent moisture absorption and consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Q2: How many freeze-thaw cycles can a CM-304 DMSO stock solution tolerate?
A2: It is best to minimize freeze-thaw cycles.[3] We recommend preparing small, single-use aliquots of your stock solution to avoid repeated freezing and thawing of the main stock. Each freeze-thaw cycle increases the risk of water condensation into the DMSO, which can lead to precipitation and degradation.
Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A3: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic to some cell lines.[1] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any effects of the solvent on the cells.[1]
Q4: How can I check the stability of CM-304 in my specific assay buffer?
A4: You can perform a simple stability test by diluting your CM-304 DMSO stock into your assay buffer to the final working concentration. Incubate this solution under your experimental conditions (e.g., 37°C) and take samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by HPLC to quantify the remaining percentage of CM-304 at each time point.[8]
Data on CM-304 Stability in DMSO
The following tables summarize hypothetical stability data for CM-304 in DMSO under various conditions.
Table 1: Stability of 10 mM CM-304 in DMSO at Different Temperatures
| Storage Temperature | Purity after 1 week (%) | Purity after 4 weeks (%) | Purity after 12 weeks (%) |
| Room Temperature (25°C) | 95.2 | 88.1 | 75.4 |
| 4°C | 98.5 | 96.3 | 92.1 |
| -20°C | 99.1 | 98.5 | 97.8 |
| -80°C | >99.5 | >99.5 | >99.5 |
Table 2: Effect of Freeze-Thaw Cycles on 10 mM CM-304 in DMSO (Stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | 99.1 |
| 3 | 98.2 |
| 5 | 96.5 |
| 10 | 92.3 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of CM-304
This protocol outlines a standard reverse-phase HPLC method for the quantification of CM-304 and the detection of its degradation products.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Procedure:
-
Prepare a standard curve of CM-304 in DMSO at known concentrations.
-
Dilute the test samples with the mobile phase to an appropriate concentration.
-
Inject the standards and samples onto the HPLC system.
-
Quantify the peak area of CM-304 to determine its concentration and calculate the percentage of degradation products.
-
Protocol 2: Forced Degradation Study of CM-304
Forced degradation studies are essential to understand the degradation pathways of a compound and to develop stability-indicating analytical methods.[11]
-
Acidic Hydrolysis:
-
Incubate a 1 mg/mL solution of CM-304 in 0.1 N HCl at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
Analyze by HPLC.
-
-
Basic Hydrolysis:
-
Incubate a 1 mg/mL solution of CM-304 in 0.1 N NaOH at 60°C for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Incubate a 1 mg/mL solution of CM-304 in 3% hydrogen peroxide at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of CM-304 in DMSO to UV light (e.g., 254 nm) for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Heat the solid powder of CM-304 at 105°C for 24 hours.
-
Dissolve the powder in DMSO.
-
Analyze by HPLC.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 4. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
Technical Support Center: CM-304 Preclinical Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective Sigma 1 Receptor (S1R) antagonist, CM-304, in preclinical models. The information is designed to help minimize and manage potential side effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known side effect profile of CM-304 in preclinical models?
A1: Preclinical studies have indicated that CM-304 has a favorable safety profile with fewer liabilities compared to established therapeutics for pain.[1] Specifically, in a study with its analog AZ-66, which showed modest sedative effects, CM-304 did not produce significant sedative effects in the conditioned place aversion assay.[1]
Q2: What is the mechanism of action of CM-304 and how might it relate to potential side effects?
A2: CM-304 is a selective antagonist of the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein.[1][2] S1R is involved in modulating various neurotransmitter systems, including glutamatergic signaling.[3] While selective S1R antagonism is being explored for its therapeutic benefits in treating neuropathic pain, off-target effects or downstream consequences of S1R modulation could theoretically lead to unforeseen side effects.[4][5]
Q3: Are there any known cardiovascular side effects associated with S1R antagonists like CM-304?
A3: Currently, there is no specific public data detailing the cardiovascular side effects of CM-304. However, for any novel compound acting on the central nervous system, cardiovascular safety pharmacology is a standard part of preclinical assessment.[6] Researchers should consider monitoring cardiovascular parameters, especially during dose-escalation studies.
Q4: Should I be concerned about sedative or motor coordination impairment with CM-304?
A4: Existing data suggests that CM-304 does not cause significant sedation.[1] However, individual animal responses can vary, and it is good practice to monitor for such effects, particularly at higher doses. Standardized tests like the rotarod or open field tests can be employed to quantitatively assess motor coordination and locomotor activity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with CM-304.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Sedation or Lethargy in Animals | - High dose of CM-304- Individual animal sensitivity- Interaction with other experimental factors | - Review and confirm the correct dosage calculation and administration.- Consider performing a dose-response study to identify the optimal therapeutic window with minimal sedative effects.- Implement a standardized sedation assessment protocol (see Experimental Protocols section). |
| Abnormal Animal Behavior (e.g., hyperactivity, stereotypy) | - On-target or off-target effects of CM-304 at the administered dose.- Environmental stressors in the animal facility. | - Conduct an open field test to quantify locomotor activity and exploratory behavior.- Ensure a controlled and consistent environment for the animals to minimize stress-induced behavioral changes. |
| Variability in Efficacy or Side Effect Profile Across a Cohort | - Inconsistent drug administration (e.g., intraperitoneal vs. subcutaneous injection site).- Genetic variability within the animal strain.- Differences in animal handling. | - Standardize the administration protocol, including route, volume, and injection site.- Ensure all animals are from a consistent genetic background.- Minimize handling stress and ensure all handlers follow the same procedures. |
| Concern about Potential Cardiovascular Effects | - Pre-existing cardiovascular conditions in the animal model.- Dose-dependent effects of CM-304. | - For long-term studies, consider baseline cardiovascular monitoring (e.g., heart rate, blood pressure) before CM-304 administration.- If cardiovascular effects are a concern, a dedicated safety pharmacology study in a subset of animals may be warranted. |
Quantitative Data Summary
Due to the limited publicly available quantitative toxicology data for CM-304, this table provides a general framework for data that should be collected during preclinical studies.
| Parameter | CM-304 | Vehicle Control | Reference Compound (e.g., Morphine) |
| No Observable Adverse Effect Level (NOAEL) | Data not publicly available | N/A | Compound-specific |
| Maximum Tolerated Dose (MTD) | Data not publicly available | N/A | Compound-specific |
| Sedation Score (at therapeutic dose) | Not significant[1] | Baseline | Compound-specific |
| Motor Coordination (Rotarod test latency) | No significant impairment reported | Baseline | Compound-specific |
| Cardiovascular (Heart Rate, Blood Pressure) | Data not publicly available | Baseline | Compound-specific |
Experimental Protocols
Assessment of Sedation and Motor Coordination: Rotarod Test
Objective: To evaluate the effect of CM-304 on motor coordination and balance in rodents.
Methodology:
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to testing.
-
Testing:
-
Administer CM-304 or vehicle control at the desired dose and route.
-
At specified time points post-administration (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle control group may indicate motor impairment.
-
-
Data Analysis: Compare the mean latency to fall between the CM-304 treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Assessment of Locomotor Activity: Open Field Test
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape, equipped with an overhead camera and tracking software.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour.
-
Procedure:
-
Administer CM-304 or vehicle control.
-
At a specified time point post-administration, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Data Analysis: Analyze the recorded parameters to identify any significant differences between the treatment and control groups. A significant decrease in total distance traveled may suggest sedation.
Cardiovascular Safety Monitoring (Non-invasive)
Objective: To monitor basic cardiovascular parameters in conscious rodents.
Methodology:
-
Apparatus: A non-invasive tail-cuff system for measuring blood pressure and heart rate.
-
Acclimation: Acclimate the animals to the restraining device and tail-cuff for several days before the experiment to minimize stress-induced readings.
-
Procedure:
-
Obtain baseline cardiovascular readings before drug administration.
-
Administer CM-304 or vehicle control.
-
At predefined time points, measure and record systolic and diastolic blood pressure, and heart rate.
-
-
Data Analysis: Compare the changes in cardiovascular parameters from baseline between the CM-304 treated and control groups.
Visualizations
Caption: Mechanism of action of CM-304 in pain signal modulation.
Caption: Experimental workflow for assessing potential side effects of CM-304.
Caption: Logical relationship between CM-304 dose and observed effects.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Safety Pharmacology Evaluation of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CM-304 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the oral bioavailability of the sigma-1 receptor antagonist, CM-304.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of CM-304 in our preclinical oral dosing studies. What are the potential causes?
Low and inconsistent plasma levels of CM-304 following oral administration are likely attributable to poor bioavailability. This can stem from several factors, including:
-
Poor Aqueous Solubility: CM-304 may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. A recent study highlighted the need to evaluate the thermodynamic solubility of SPD304, a related compound, suggesting solubility can be a critical factor.[1]
-
Low Permeability: The compound might exhibit poor permeation across the intestinal epithelium.
-
First-Pass Metabolism: CM-304 could be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What initial steps should we take to diagnose the cause of poor bioavailability for CM-304?
A systematic approach is crucial. We recommend the following initial experiments:
-
Physicochemical Characterization: Determine the aqueous solubility, logP, and pKa of CM-304.
-
In Vitro Permeability Assay: Use a Caco-2 cell monolayer model to assess the intestinal permeability of CM-304 and identify if it is a substrate for efflux transporters.
-
Metabolic Stability Assessment: Incubate CM-304 with liver microsomes or hepatocytes to evaluate its susceptibility to first-pass metabolism.
The results from these initial assessments will guide the selection of an appropriate bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If your initial characterization confirms that CM-304 has low aqueous solubility, consider the following formulation strategies to improve its dissolution rate and extent.
Recommended Strategies:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can enhance the dissolution rate.[2]
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the sub-micron or nanometer range, creating a nanosuspension.[2]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing CM-304 in a hydrophilic polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[3] Common techniques for preparing ASDs include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: Incorporating CM-304 into lipid-based systems can enhance its solubilization in the gastrointestinal tract.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[4]
-
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[4]
Quantitative Data Summary: Solubility Enhancement Strategies
| Formulation Strategy | CM-304 Solubility (µg/mL) in Simulated Gastric Fluid | Fold Increase in Solubility |
| Unformulated CM-304 | 0.5 | 1 |
| Micronized CM-304 | 5.2 | 10.4 |
| CM-304 Nanosuspension | 25.8 | 51.6 |
| CM-304 in ASD (1:5 with PVP K30) | 45.1 | 90.2 |
| CM-304 in SEDDS | 62.5 | 125 |
| CM-304-β-cyclodextrin Complex | 15.3 | 30.6 |
Note: The data presented in this table is illustrative and intended for comparative purposes only.
Experimental Protocol: Preparation of a CM-304 Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent System: Identify a common solvent system in which both CM-304 and the polymer are soluble (e.g., methanol, ethanol, or a mixture thereof).
-
Preparation of Spray Solution: Dissolve CM-304 and the polymer in the selected solvent at a specific ratio (e.g., 1:5 drug to polymer).
-
Spray Drying:
-
Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.
-
Spray the solution into the drying chamber.
-
The solvent rapidly evaporates, leaving a solid dispersion of the drug in the polymer.
-
-
Collection and Characterization: Collect the dried powder and characterize it for drug loading, content uniformity, and amorphous nature (using techniques like XRD and DSC).
Issue 2: Low Intestinal Permeability
If Caco-2 assays indicate that CM-304 has low intrinsic permeability, the following approaches can be investigated.
Recommended Strategies:
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, facilitating paracellular drug transport.
-
Lipid-Based Formulations: In addition to improving solubility, lipid-based systems can enhance permeability by interacting with the cell membrane.[3]
-
Prodrug Approach: A prodrug of CM-304 could be synthesized to have improved lipophilicity and passive diffusion, which is then converted to the active parent drug in vivo.[5]
Quantitative Data Summary: Permeability Enhancement Strategies
| Formulation Strategy | Apparent Permeability (Papp) of CM-304 in Caco-2 Assay (10⁻⁶ cm/s) | Fold Increase in Permeability |
| CM-304 Solution | 0.8 | 1 |
| CM-304 with Permeation Enhancer (e.g., Sodium Caprate) | 2.4 | 3 |
| CM-304 in SEDDS | 3.1 | 3.9 |
| CM-304 Prodrug | 4.5 | 5.6 |
Note: The data presented in this table is illustrative and intended for comparative purposes only.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the CM-304 formulation to the apical (donor) side of the monolayer.
-
At predetermined time points, collect samples from the basolateral (receiver) side.
-
-
Quantification: Analyze the concentration of CM-304 in the receiver compartment using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualizations
Signaling Pathway
Caption: Antagonism of the Sigma-1 Receptor by CM-304.
Experimental Workflow
Caption: Workflow for Troubleshooting Poor Bioavailability of CM-304.
Logical Relationship
Caption: Logic for Selecting a Formulation Strategy for CM-304.
References
- 1. New contributions to the drug profile of TNFα inhibitor SPD304: Affinity, selectivity and ADMET considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
Technical Support Center: Overcoming CM-304 Delivery Issues in Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using CM-304 in cell culture experiments. We provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to compound delivery, ensuring reliable and reproducible results.
Important Note on Compound Identification: The designation "CM-304" may refer to two distinct small molecules in scientific literature. To provide comprehensive support, this guide addresses both compounds. Please verify the CAS number of your compound to ensure you are consulting the correct information.
-
CM-304 (Sigma-1 Receptor Antagonist): A selective antagonist for the Sigma-1 Receptor (S1R), investigated for its potential in treating chronic pain.[1][2][3]
-
ATX-304 (also known as O304): A pan-AMPK activator that has been studied for its therapeutic potential in metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease.[4][5][6]
Compound Identification and Physicochemical Properties
Properly identifying your compound is the first step to successful experimental design. The table below summarizes key properties for both molecules.
| Property | CM-304 (S1R Antagonist) | ATX-304 (O304, AMPK Activator) |
| Primary Target | Sigma-1 Receptor (S1R) | AMP-activated protein kinase (AMPK) |
| CAS Number | 1417742-48-3 (HCl salt)[7] | Not readily available in public domain |
| Molecular Formula | C₁₈H₂₆ClFN₂OS[7] | Not readily available in public domain |
| Molecular Weight | 372.93 g/mol [7] | Not readily available in public domain |
| Mechanism | Antagonist; blocks S1R activity.[1] | Activator; prevents dephosphorylation of AMPK.[5][6] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and application of small molecule inhibitors like CM-304 in a cell culture setting.
Q1: How should I prepare and store a stock solution of CM-304?
A1: We recommend preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[8][9] For example, a 10 mM stock solution is standard. Aliquot the stock solution into small, single-use volumes in tightly sealed vials to prevent contamination and degradation from repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[8]
Q2: My compound is precipitating after I add it to the cell culture medium. What should I do?
A2: Precipitation is a common issue caused by the low solubility of hydrophobic compounds in aqueous media.[10] This can be due to "solvent shock" or exceeding the solubility limit.
-
Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Use intermediate dilutions: Instead of adding the highly concentrated DMSO stock directly to your culture plate, first create an intermediate dilution in pre-warmed media. Vortex gently and immediately add this intermediate dilution to the final culture volume.
-
Reduce serum concentration: If your experiment allows, try reducing the percentage of serum, as some compounds can interact with serum proteins, affecting solubility.[11]
-
Verify working concentration: You may be using a concentration that exceeds the compound's solubility limit in your specific medium.
Q3: What is the maximum recommended final concentration of DMSO in the culture medium?
A3: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[9] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.[11] For sensitive cell types like primary cells, a final DMSO concentration below 0.1% is recommended.[9]
Q4: How do I determine the optimal working concentration for my experiment?
A4: The optimal concentration is highly dependent on the cell line and the specific biological question. You should perform a dose-response experiment (concentration curve) to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for your specific assay.[10][11] Start with a broad range of concentrations (e.g., from 10 nM to 100 µM) to identify the active range and select a concentration that gives a robust response without causing excessive cytotoxicity.[12]
Q5: How long should I incubate my cells with the compound?
A5: The optimal incubation time depends on the mechanism of action and the endpoint being measured (e.g., inhibition of protein phosphorylation, changes in gene expression, or cell death). A time-course experiment is recommended.[11] You can test several time points (e.g., 6, 12, 24, 48, 72 hours) at a fixed, effective concentration to find the earliest time point that produces a significant and reproducible effect.
Q6: I am observing high levels of cell death in my treated wells. How can I reduce cytotoxicity?
A6: Excessive cell death can obscure the specific effects of the inhibitor.
-
Lower the concentration: High concentrations can lead to off-target effects and non-specific toxicity.[11] Refer to your dose-response curve and use the lowest concentration that produces the desired biological effect.
-
Reduce incubation time: Prolonged exposure can lead to cumulative toxicity.[11] Your time-course experiment should help identify a shorter incubation period that is still effective.
-
Check solvent toxicity: Ensure your vehicle control does not show significant cell death. If it does, lower the final DMSO concentration.
-
Assess cell density: Sub-confluent cells may be more sensitive to chemical treatments. Ensure you are plating a consistent and optimal number of cells for your specific cell line.
Troubleshooting Guide
Use this guide to diagnose and solve common issues encountered during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible Precipitate in Culture Wells | 1. Compound concentration exceeds its solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. 3. Compound instability and degradation over time at 37°C. | 1. Perform a solubility test to determine the maximum soluble concentration in your specific medium. Do not exceed this limit. 2. Prepare an intermediate dilution of the stock solution in pre-warmed medium before adding it to the final culture. 3. Conduct a stability assay. If the compound is unstable, you may need to replenish it with fresh medium during long-term experiments.[8] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Incomplete solubilization of the compound in the stock or working solutions. 3. "Edge effects" in multi-well plates where outer wells evaporate faster. | 1. Ensure a homogenous single-cell suspension before plating; count cells accurately. 2. Vortex the stock solution before making dilutions. Ensure the working solution is well-mixed before adding to cells. 3. Avoid using the outermost wells for critical experiments. Fill them with sterile PBS or medium to create a humidity barrier. |
| No Biological Effect Observed | 1. The concentration of the compound is too low. 2. The incubation time is too short for the biological effect to manifest. 3. The compound has degraded due to improper storage or handling. 4. The chosen cell line is not sensitive to the inhibitor's mechanism of action. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Increase the incubation time; perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Use a fresh aliquot of the stock solution. Verify storage conditions (-20°C or -80°C). 4. Confirm that your cell line expresses the target protein (S1R or has an active AMPK pathway) and is known to be responsive. |
| High Levels of Cell Death (even at low concentrations) | 1. The cell line is particularly sensitive to the compound or solvent. 2. The compound has off-target cytotoxic effects. 3. Cell culture is stressed (e.g., high passage number, contamination). | 1. Lower the final DMSO concentration to <0.1%. Perform a careful dose-response and time-course to find a non-toxic window. 2. This is an inherent property of the compound. Focus on the lowest effective concentration. 3. Use low-passage, healthy cells. Regularly test for mycoplasma contamination. |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical workflow for addressing compound precipitation in cell culture media.
Caption: A logical workflow for troubleshooting compound precipitation issues.
Signaling Pathway Diagrams
Understanding the target pathway is crucial for interpreting experimental results. Below are simplified diagrams for the Sigma-1 Receptor and AMPK signaling pathways.
1. Sigma-1 Receptor (S1R) Signaling
CM-304 is an antagonist that inhibits the function of S1R, a chaperone protein located at the mitochondria-associated ER membrane (MAM). S1R plays a key role in regulating calcium (Ca²⁺) signaling and modulating the activity of various ion channels and kinases.[13][14]
Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway.
2. AMPK Signaling Pathway
ATX-304 (O304) is a direct activator of AMPK, a master regulator of cellular energy homeostasis. It prevents the dephosphorylation of AMPK, thus keeping it in an active state. Activated AMPK promotes energy-producing (catabolic) processes and inhibits energy-consuming (anabolic) processes.[15][16]
Caption: Simplified AMPK signaling pathway showing the action of ATX-304.
Key Experimental Protocols
Below are detailed protocols for essential experiments when working with CM-304.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution for storage and a working solution for treating cells.
Materials:
-
CM-304 compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Calculate Amount: Determine the mass of the compound needed to make a 10 mM stock solution. Use the molecular weight (e.g., 372.93 g/mol for CM-304 HCl salt).
-
Dissolution: Briefly centrifuge the vial of lyophilized powder to collect all material at the bottom. Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the vial thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication can be used if solubility is an issue.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, tightly-capped tubes. Store immediately at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]
-
Preparing Working Solution: On the day of the experiment, thaw one aliquot of the stock solution. Prepare your working solution by diluting the stock in pre-warmed complete culture medium to the desired final concentration. Mix well by gentle inversion or pipetting before adding to the cells.
Protocol 2: Determining Optimal Concentration via Cell Viability (MTT) Assay
Objective: To determine the concentration range of CM-304 that effectively modulates its target without causing excessive non-specific cytotoxicity.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
CM-304 stock solution (10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (typically 18-24 hours).
-
Compound Dilution: Prepare a series of dilutions of CM-304 in complete culture medium. For a broad range, you could prepare final concentrations from 10 nM to 100 µM. Remember to prepare a vehicle control (medium with the highest final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of CM-304 or the vehicle control.
-
Incubation: Incubate the plate for a desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: At the end of the incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals. Incubate for at least 15 minutes at room temperature, protected from light, with gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: The Secret to Slowing Aging - Everfront Biotech [efbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. AMPK activator ATX-304 reduces oxidative stress and improves MASLD via metabolic switching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Preclinical Showdown: CM-304 vs. Gabapentin for Neuropathic Pain Relief
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Sigma-1 receptor antagonist, CM-304, and the established neuropathic pain therapeutic, gabapentin (B195806). This analysis is based on available preclinical data, offering insights into their distinct mechanisms of action and comparative efficacy in animal models of neuropathic pain.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a pressing need for novel therapeutic strategies. This guide examines CM-304, a selective Sigma-1 receptor (S1R) antagonist, as a potential alternative to gabapentin, a widely prescribed anticonvulsant for neuropathic pain. Preclinical evidence suggests that CM-304 offers comparable efficacy to gabapentin in reducing neuropathic pain behaviors, but through a distinct molecular target and signaling pathway. This differentiation may present CM-304 as a promising candidate with a potentially different side-effect profile, warranting further investigation.
Mechanism of Action: A Tale of Two Targets
The divergent mechanisms of CM-304 and gabapentin form the basis of this comparison.
CM-304: Targeting the Sigma-1 Receptor
CM-304 is a selective antagonist of the Sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] In the context of neuropathic pain, the S1R plays a crucial role in modulating neuronal excitability and nociceptive signaling.[2] Upregulation of S1R is observed in primary sensory neurons following nerve injury.[2] By antagonizing the S1R, CM-304 is thought to attenuate neuropathic pain by suppressing the hyperexcitability of these neurons.[2] The S1R interacts with various ion channels, including voltage-gated ion channels and NMDA receptors, which are pivotal in central and peripheral sensitization processes underlying neuropathic pain.[3][4]
Gabapentin: Modulating Voltage-Gated Calcium Channels
Gabapentin's primary mechanism of action in neuropathic pain involves its binding to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is crucial as the expression of the α2δ-1 subunit is upregulated in dorsal root ganglion neurons following peripheral nerve injury. By binding to this subunit, gabapentin reduces the influx of calcium into presynaptic terminals. This, in turn, decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, thereby dampening the transmission of pain signals in the spinal cord.
Preclinical Efficacy: A Head-to-Head Comparison
A key preclinical study provides a direct comparison of CM-304 and gabapentin in established mouse models of neuropathic pain: the chronic constriction injury (CCI) model and the cisplatin-induced neuropathy model.[1][5][6]
Quantitative Data Summary
The following table summarizes the quantitative data from this comparative study, focusing on the reduction of mechanical allodynia, a hallmark of neuropathic pain.
| Compound | Neuropathic Pain Model | Dose (mg/kg, i.p.) | Peak Effect (% Reduction in Allodynia) | Notes |
| CM-304 | Chronic Constriction Injury (CCI) | 10 | Dose-dependent reduction | [1] |
| 20 | Dose-dependent reduction | [1] | ||
| 45 | Equivalent to Gabapentin (50 mg/kg) | [1][5] | ||
| Cisplatin-induced Neuropathy | 10 | Dose-dependent reduction | [1] | |
| 20 | Dose-dependent reduction | [1] | ||
| 45 | Equivalent to Gabapentin (50 mg/kg) | [1] | ||
| Gabapentin | Chronic Constriction Injury (CCI) | 50 | Significant reduction in allodynia | [1][5] |
| Cisplatin-induced Neuropathy | 50 | Significant reduction in allodynia | [1] |
Data extracted from Cirino, T. J., et al. (2019). Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain. Frontiers in Pharmacology.[1][5]
Experimental Protocols
The following methodologies were employed in the key comparative preclinical study:
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model: Male mice were used for this study.
-
Surgical Procedure: Under anesthesia, the right common sciatic nerve was exposed. Proximal to the trifurcation, four loose chromic gut ligatures were tied around the nerve.
-
Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity was assessed using von Frey filaments. The withdrawal threshold of the paw was determined before and after drug administration.
-
Drug Administration: CM-304 (10-45 mg/kg) and gabapentin (50 mg/kg) were administered intraperitoneally (i.p.).
-
Data Analysis: The percentage reduction in allodynia was calculated based on the change in paw withdrawal threshold after drug treatment compared to baseline.
Cisplatin-Induced Neuropathic Pain Model
-
Animal Model: Male mice were utilized.
-
Induction of Neuropathy: Cisplatin (2.3 mg/kg) was administered i.p. once daily for four consecutive days.
-
Behavioral Testing (Mechanical Allodynia): Similar to the CCI model, mechanical allodynia was measured using von Frey filaments to determine the paw withdrawal threshold.
-
Drug Administration: CM-304 (10-45 mg/kg) and gabapentin (50 mg/kg) were administered i.p.
-
Data Analysis: The efficacy of the compounds was determined by their ability to reverse the cisplatin-induced decrease in paw withdrawal threshold.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways of CM-304 and Gabapentin in neuropathic pain.
Experimental Workflow
Caption: Experimental workflow for comparing CM-304 and Gabapentin.
Conclusion
The preclinical data presented in this guide highlight CM-304 as a compound of interest in the landscape of neuropathic pain therapeutics. Its distinct mechanism of action, targeting the Sigma-1 receptor, offers a novel approach compared to the established mechanism of gabapentin. The comparable efficacy of CM-304 and gabapentin in animal models at the tested doses suggests that S1R antagonism is a viable strategy for mitigating neuropathic pain. Further research, including comprehensive pharmacokinetic and toxicological profiling, as well as progression to clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of CM-304 in humans. The development of mechanistically distinct analgesics like CM-304 is crucial for expanding the therapeutic options available to patients suffering from the debilitating effects of neuropathic pain.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor activity in primary sensory neurons is a critical driver of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review [explorationpub.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of CM-304 and Morphine for Analgesia and Side Effects
For Immediate Release
This guide provides a detailed comparison of the novel sigma-1 receptor antagonist, CM-304, and the conventional opioid analgesic, morphine. The following analysis is based on preclinical data and is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
CM-304, a selective sigma-1 receptor antagonist, has demonstrated significant analgesic properties in various preclinical pain models. This guide synthesizes the available experimental data to compare its efficacy and side effect profile with that of morphine, the gold-standard opioid analgesic. While CM-304 shows promise in certain pain modalities with a potentially favorable side effect profile, particularly concerning sedation and reward potential, a complete picture of its safety, including its effects on respiratory and gastrointestinal function, requires further investigation.
Mechanism of Action
Morphine primarily exerts its analgesic effects by acting as an agonist at mu-opioid receptors (MOR) in the central nervous system (CNS).[1] Activation of MORs leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals.
CM-304, in contrast, is a selective antagonist of the sigma-1 receptor, a unique ligand-operated chaperone protein located in the endoplasmic reticulum. The analgesic mechanism of sigma-1 receptor antagonists is not fully elucidated but is thought to involve the modulation of various neurotransmitter systems, including the potentiation of opioid receptor signaling and the inhibition of NMDA receptor function.
Analgesic Efficacy: A Comparative Summary
The analgesic effects of CM-304 and morphine have been evaluated in several mouse models of pain. The data, primarily from a key study by Cirino et al. (2019), are summarized below.
| Experimental Model | Drug | ED₅₀ (mg/kg, i.p.) with 95% Confidence Interval | Efficacy Comparison |
| Acetic Acid Writhing Test (Visceral Pain) | CM-304 | 0.48 (0.09–1.82) | Equivalent to morphine.[2] |
| Morphine | 1.75 (0.27–1.15) | ||
| Formalin Paw Assay (Inflammatory Pain) | CM-304 | Not explicitly stated, but produced dose-dependent antinociception. | Less efficacious than morphine. |
| Morphine | Not explicitly stated, but produced dose-dependent antinociception. | ||
| 55°C Warm-Water Tail-Withdrawal Assay (Thermal Pain) | CM-304 | 17.5 (12.7–25.2) | Less efficacious than morphine.[2] |
| Morphine | 3.87 (2.85–5.18) |
Side Effect Profile: Preclinical Findings
A crucial aspect of analgesic development is the side effect profile. The table below compares the known preclinical side effects of CM-304 and morphine.
| Side Effect | CM-304 | Morphine |
| Sedation | No significant locomotor impairment observed. | Can cause dose-dependent sedation. |
| Reward/Addiction Potential (Conditioned Place Preference) | Did not produce significant effects in the place conditioning assay.[2] | Produced significant place-conditioning preference.[2] |
| Respiratory Depression | Data is limited. One study on a similar compound (SI 1/28) showed no respiratory depression. Another source suggests CM-304 may cause hyperventilation at low doses and hypoventilation at high doses. Quantitative comparative data with morphine is lacking. | Known to cause dose-dependent respiratory depression, a major risk in clinical use.[1][3] |
| Constipation (Reduced Gastrointestinal Transit) | No direct experimental data found. | A well-established side effect due to inhibition of gastrointestinal motility.[4][5][6] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings.
Analgesic Assays
-
Animals: Studies typically use male mice (e.g., Swiss Webster).
-
Drug Administration: CM-304 and morphine are often dissolved in sterile isotonic saline and administered intraperitoneally (i.p.).[2]
-
Acetic Acid Writhing Test: Mice are injected with a dilute solution of acetic acid to induce visceral pain, characterized by writhing movements. The number of writhes is counted over a specific period after drug administration.
-
Formalin Paw Assay: A dilute formalin solution is injected into the plantar surface of a mouse's hind paw, inducing a biphasic pain response (an early neurogenic phase and a later inflammatory phase). The time spent licking or biting the injected paw is measured.
-
Warm-Water Tail-Withdrawal Assay: The distal portion of a mouse's tail is immersed in warm water (e.g., 55°C), and the latency to tail withdrawal is recorded. A cut-off time is used to prevent tissue damage.
Side Effect Assays
-
Locomotor Activity: Spontaneous locomotor activity is measured in an open-field apparatus, often monitored by automated systems.
-
Conditioned Place Preference (CPP): This is a two-chambered apparatus used to assess the rewarding or aversive properties of a drug. During conditioning, the drug is paired with one chamber and the vehicle with the other. The time spent in each chamber is measured before and after conditioning to determine preference or aversion.
-
Respiratory Function: Respiratory rate and tidal volume can be measured in conscious, unrestrained animals using whole-body plethysmography.[1][3]
-
Gastrointestinal Transit: Mice are given a charcoal meal by oral gavage after drug administration. After a set time, the animals are euthanized, and the distance the charcoal has traveled through the small intestine is measured as a percentage of the total length of the small intestine.[4][5][6]
Logical Relationship in Comparison
Conclusion
CM-304 demonstrates analgesic efficacy, particularly in models of visceral pain where it is comparable to morphine.[2] In models of inflammatory and thermal pain, it appears to be less potent than morphine.[2] A significant potential advantage of CM-304 is its favorable side effect profile concerning sedation and reward potential, as suggested by the lack of locomotor impairment and conditioned place preference in preclinical models.[2]
However, a comprehensive comparison is currently limited by the lack of direct, quantitative data on the effects of CM-304 on respiratory function and gastrointestinal transit. Given that respiratory depression and constipation are major dose-limiting side effects of morphine and other opioids, further studies are critical to fully assess the therapeutic potential of CM-304 as a safer analgesic alternative. Researchers are encouraged to conduct head-to-head preclinical studies evaluating these specific endpoints to provide a more complete risk-benefit analysis.
References
- 1. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morphine tolerance in the mouse ileum and colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Relative efficacy of some prokinetic drugs in morphine-induced gastrointestinal transit delay in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CM-304 and Other Sigma Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The sigma-1 (σ1) and sigma-2 (σ2) receptors have emerged as promising therapeutic targets for a range of neurological disorders, particularly in the realm of pain management. This guide provides a comprehensive, data-driven comparison of the novel selective σ1 receptor antagonist, CM-304, with other notable sigma receptor antagonists, S1RA (E-52862) and siramesine (B1662463). The information presented is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
At a Glance: Comparative Overview
| Feature | CM-304 | S1RA (E-52862) | Siramesine |
| Primary Target | Sigma-1 Receptor (Antagonist) | Sigma-1 Receptor (Antagonist) | Sigma-2 Receptor (Agonist/Antagonist) |
| Selectivity | High for σ1 over σ2 | High for σ1 over σ2 | High for σ2 over σ1 |
| Therapeutic Potential | Neuropathic and Inflammatory Pain[1][2] | Neuropathic and Inflammatory Pain[3][4] | Cancer, Neurological Disorders[5] |
| Clinical Development | Preclinical | Phase II Clinical Trials for Neuropathic Pain[4] | Investigated for anxiety and depression; explored in cancer and addiction models[5] |
Quantitative Data Summary
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the reported binding affinities (Ki) of CM-304, S1RA, and siramesine for sigma-1 and sigma-2 receptors.
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Selectivity (σ2/σ1) |
| CM-304 | 7.2[2] | 364[6] | ~50 |
| S1RA (E-52862) | 17.0 ± 7.0 (human)[7][8] | >1000 (guinea pig and rat)[7][8] | >58 |
| Siramesine | 17[5] | 0.12[5] | 0.007 (highly selective for σ2) |
Note: Lower Ki values indicate higher binding affinity.
In Vivo Efficacy in Pain Models
The following table presents the effective dose (ED50) of CM-304 in preclinical models of pain, providing a quantitative measure of its analgesic potential. Direct head-to-head comparative data for S1RA and siramesine under identical experimental conditions as CM-304 were not available in the reviewed literature.
| Pain Model | CM-304 (ED50, mg/kg, i.p.) | Morphine (ED50, mg/kg, i.p.) | Gabapentin (Effective Dose, mg/kg, i.p.) |
| Acetic Acid-Induced Writhing | 0.48 (0.09–1.82)[1][9][10] | 1.75 (0.31–7.55)[1][2] | - |
| Formalin Paw Assay (Inflammatory Pain) | 17.5 (12.7–25.2)[1][2] | 3.87 (2.85–5.18)[1][2] | - |
| Chronic Constriction Injury (Neuropathic Pain) | Dose-dependent reduction in allodynia at 10-45 mg/kg[1][2] | - | Equivalent to 50 mg/kg at higher doses[1][2] |
| Cisplatin-Induced Neuropathy | Dose-dependent reduction in allodynia at 10-45 mg/kg[1][2] | - | Equivalent to 50 mg/kg at higher doses[1][2] |
Note: ED50 values are presented with 95% confidence intervals in parentheses where available.
Signaling Pathways
The following diagrams illustrate the signaling pathways associated with sigma-1 and sigma-2 receptors.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. Sigma-1 Receptor Inhibition Reduces Neuropathic Pain Induced by Partial Sciatic Nerve Transection in Mice by Opioid-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TMEM97 transmembrane protein 97 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Antinociceptive Profile of CM-304: A Comparative Analysis Across Diverse Pain Models
For Immediate Release
This guide provides a comprehensive comparison of the antinociceptive effects of CM-304, a novel therapeutic agent, across a spectrum of preclinical pain assays. The data presented herein offers researchers, scientists, and drug development professionals a detailed overview of CM-304's efficacy in models of inflammatory and neuropathic pain, benchmarked against established analgesics.
Executive Summary
CM-304 has demonstrated significant antinociceptive properties in various animal models of pain. This document summarizes the quantitative data from key studies, details the experimental protocols utilized, and provides visual representations of the experimental workflows. The objective is to furnish a clear and concise comparison of CM-304's performance against standard-of-care analgesics, thereby illuminating its potential as a novel pain therapeutic.
Data Presentation: Comparative Efficacy of CM-304
The following tables summarize the quantitative data on the antinociceptive effects of CM-304 and comparator drugs across three distinct pain assays: the formalin test, carrageenan-induced thermal hyperalgesia, and the chronic constriction injury (CCI) model of neuropathic pain.
Table 1: Antinociceptive Effects in the Formalin Test (Phase 2)
| Compound | Dose (mg/kg, i.p.) | % Inhibition of Nociceptive Behavior |
| CM-304 | 10 | Significant Reduction |
| 20 | Significant Reduction | |
| 40 | Significant Reduction | |
| Indomethacin | 10 | 35% |
| 40 | 43% |
Note: Specific percentage inhibition for CM-304 was not available in the reviewed literature, but its effect was reported as significant.
Table 2: Effects on Carrageenan-Induced Thermal Hyperalgesia
| Compound | Dose (mg/kg, s.c.) | Reversal of Thermal Hyperalgesia |
| CM-304 | Data not available | |
| Indomethacin | 0.3 | Significant |
| 1.0 | Significant | |
| 10 | Significant | |
| Morphine | 0.4 | Significant |
| 1.2 | Significant | |
| 4.0 | Significant |
A targeted search for the effects of CM-304 in the carrageenan-induced thermal hyperalgesia model did not yield specific quantitative data. Further research is warranted to characterize its activity in this specific assay.
Table 3: Efficacy in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose (mg/kg, i.p.) | Reversal of Mechanical Allodynia |
| CM-304 | 10 - 45 | Dose-dependent reduction |
| Gabapentin | 30 | Significant |
| 60 | Significant | |
| 100 | Significant | |
| 120 | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses the behavioral response of animals to a subcutaneous injection of formalin. The response is typically biphasic, with an early neurogenic phase and a later inflammatory phase.
Procedure:
-
Animal Acclimatization: Mice are placed in an observation chamber for at least 30 minutes to acclimate to the environment.
-
Drug Administration: CM-304, a vehicle control, or a positive control (e.g., indomethacin) is administered intraperitoneally (i.p.) at a predetermined time before the formalin injection.
-
Formalin Injection: A solution of 1-5% formalin (typically 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after the injection, the animal's behavior is observed for a period of 30-60 minutes. The total time spent licking or biting the injected paw is recorded.
-
Data Analysis: The nociceptive response is quantified by measuring the duration of licking/biting during the early phase (0-5 minutes) and the late phase (15-30 minutes). The percentage inhibition of the nociceptive response by the test compound is calculated relative to the vehicle-treated group.
Carrageenan-Induced Thermal Hyperalgesia
This model is used to assess inflammatory pain by inducing a localized inflammation in the paw and measuring the subsequent sensitivity to a thermal stimulus.
Procedure:
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is determined for each mouse before any treatment.
-
Drug Administration: CM-304, a vehicle control, or a positive control (e.g., indomethacin, morphine) is administered via the desired route (e.g., subcutaneous, s.c.) prior to carrageenan injection.
-
Carrageenan Injection: A 1-2% solution of lambda-carrageenan (typically 20-50 µL) is injected subcutaneously into the plantar surface of one hind paw.
-
Thermal Hyperalgesia Assessment: At various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours), the paw withdrawal latency to the thermal stimulus is measured again. A decrease in paw withdrawal latency indicates the development of thermal hyperalgesia.
-
Data Analysis: The degree of thermal hyperalgesia is quantified as the change in paw withdrawal latency from baseline. The effect of the test compound is determined by its ability to reverse this decrease in latency.
Chronic Constriction Injury (CCI) Model
The CCI model is a widely used animal model of neuropathic pain that mimics the symptoms of peripheral nerve injury in humans, such as mechanical allodynia (pain in response to a non-painful stimulus).
Procedure:
-
Surgical Procedure:
-
Animals (typically rats) are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Post-Operative Recovery: Animals are allowed to recover for a period of several days to weeks, during which neuropathic pain behaviors develop.
-
Assessment of Mechanical Allodynia:
-
The paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments of increasing stiffness.
-
The animal is placed on a wire mesh platform, and the filaments are applied to the plantar surface of the hind paw.
-
The threshold is defined as the lowest force that elicits a paw withdrawal response.
-
-
Drug Administration and Testing: CM-304, a vehicle control, or a positive control (e.g., gabapentin) is administered, and the paw withdrawal threshold is assessed at various time points after administration.
-
Data Analysis: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the described pain assays.
Caption: Workflow of the Formalin Test for assessing antinociceptive effects.
Caption: Workflow of Carrageenan-Induced Thermal Hyperalgesia Assay.
Caption: Workflow of the Chronic Constriction Injury (CCI) Model.
A Comparative Analysis of the Therapeutic Window: CM-304 vs. Standard Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic window of the novel sigma-1 receptor (S1R) antagonist, CM-304, with standard analgesics, including opioids (morphine) and other common pain relievers (gabapentin, NSAIDs). The following sections present available preclinical data, outline experimental methodologies, and visualize key pathways to offer an objective assessment for research and development professionals.
Quantitative Comparison of Efficacy and Safety
A direct comparison of the therapeutic index—a quantitative measure of the therapeutic window—is contingent on both efficacy (ED50) and toxicity (LD50) data. While efficacy data for CM-304 is available from preclinical studies, specific LD50 or maximum tolerated dose (MTD) values have not been publicly disclosed. The following table summarizes the available data for CM-304 and standard analgesics in mouse models, highlighting the current data gap for a complete therapeutic index calculation for CM-304.
| Compound | Class | Efficacy (ED50, i.p.) in Mice | Acute Toxicity (LD50, i.p.) in Mice | Therapeutic Index (LD50/ED50) | Key Adverse Effects (Preclinical) |
| CM-304 | S1R Antagonist | 0.48 mg/kg (Writhing Test)[1] 17.5 mg/kg (Formalin Paw Assay)[1] | Not available | Not calculable | No significant sedative effects or conditioned place aversion observed[1] |
| Morphine | Opioid Agonist | 1.75 mg/kg (Writhing Test)[1] 3.87 mg/kg (Formalin Paw Assay)[1] | ~400 mg/kg[2] to 670 mg/kg[3] | Highly variable | Respiratory depression, sedation, constipation, addiction potential |
| Gabapentin | Gabapentinoid | 50 mg/kg (effective dose in CCI model)[1] | >8000 mg/kg[4] | Very high | Sedation, ataxia |
| Ibuprofen (B1674241) | NSAID | 50-100 mg/kg (Formalin Test)[5][6] | ~320 mg/kg[5] | ~3.2 - 6.4 | Gastrointestinal bleeding, renal toxicity |
| Diclofenac | NSAID | ED50 varies by test[7] | LD50 (oral, mouse): 170 - 389 mg/kg[8] | Variable | Gastrointestinal bleeding, renal and hepatic toxicity |
Note: The therapeutic index is a simplified ratio and does not encompass all aspects of a drug's safety profile. The presented values are derived from various sources and may differ based on the specific experimental conditions (e.g., mouse strain, route of administration).
Signaling Pathway and Experimental Workflow
To understand the context of the data presented, the following diagrams illustrate the proposed mechanism of action for CM-304 and a typical experimental workflow for determining the therapeutic window of an analgesic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolonged analgesia and decreased toxicity with liposomal morphine in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of lethality and increase in body temperature by combined use of d-methamphetamine and morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. northamerica.covetrus.com [northamerica.covetrus.com]
- 5. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. Non-steroidal Anti-inflammatory Drugs in Tonic, Phasic and Inflammatory Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merck.com [merck.com]
Cross-Study Efficacy Comparison of the Sigma-1 Receptor Antagonist CM-304 in Preclinical Pain Models
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy data for CM-304, a selective Sigma-1 Receptor (S1R) antagonist. All available data pertains to the investigation of CM-304 in rodent models of pain. Based on current scientific literature, there is no evidence or clinical trial data to support the efficacy of CM-304 in oncology. The following sections present a summary of its performance against other analgesics, detailed experimental methodologies, and a depiction of its mechanism of action.
Data Presentation: Comparative Efficacy in Pain Models
The efficacy of CM-304 has been evaluated in several mouse models of neuropathic and inflammatory pain. The primary study compared CM-304 with AZ-66 (a non-selective S1R/S2R antagonist), gabapentin (B195806) (a standard-of-care for neuropathic pain), and morphine (an opioid analgesic). The quantitative data from these experiments are summarized below.
| Pain Model | Compound | Dosage (i.p.) | Efficacy Metric | Result | Comparison | Citation |
| Neuropathic Pain | ||||||
| Chronic Constriction Injury (CCI) | CM-304 | 10-45 mg/kg | Reduction of allodynia | Dose-dependent reduction | Equivalent to gabapentin at higher doses. | [1] |
| AZ-66 | 10-45 mg/kg | Reduction of allodynia | Dose-dependent reduction, longer duration of action than CM-304. | Equivalent to gabapentin at higher doses. | [1] | |
| Gabapentin | 50 mg/kg | Reduction of allodynia | Significant reduction | - | [1] | |
| Cisplatin-Induced Neuropathy | CM-304 | 10-45 mg/kg | Reduction of allodynia | Dose-dependent reduction | Equivalent to gabapentin at higher doses. | [1] |
| AZ-66 | 10-45 mg/kg | Reduction of allodynia | Dose-dependent reduction | Equivalent to gabapentin at higher doses. | [1] | |
| Gabapentin | 50 mg/kg | Reduction of allodynia | Significant reduction | - | [1] | |
| Inflammatory & Chemical Pain | ||||||
| Formalin Paw Assay | CM-304 | - | Antinociception | Dose-dependent reduction in licking time | - | [1][2] |
| AZ-66 | - | Antinociception | Dose-dependent reduction in licking time | - | [1][2] | |
| Acetic-Acid Writhing Test | CM-304 | ED₅₀: 0.48 mg/kg | Antinociception | Significant antinociception | Equivalent to morphine. | [1][2] |
| AZ-66 | ED₅₀: 2.31 mg/kg | Antinociception | Significant antinociception | Equivalent to morphine. | [1][2] | |
| Morphine | ED₅₀: 1.75 mg/kg | Antinociception | Significant antinociception | - | [1][2] | |
| Thermal Pain | ||||||
| 55°C Warm-Water Tail-Withdrawal | CM-304 | ED₅₀: 17.5 mg/kg | Antinociception | Less efficacious than morphine | - | [1][2] |
| AZ-66 | ED₅₀: 11.6 mg/kg | Antinociception | Less efficacious than morphine | - | [1][2] | |
| Morphine | ED₅₀: 3.87 mg/kg | Antinociception | Potent antinociception | - | [1][2] |
Note on Side Effects: In the cited study, CM-304 did not produce significant sedative effects in a rotarod assay or conditioned place aversion, suggesting fewer liabilities than some established therapeutics.[1]
Experimental Protocols
The following are the methodologies for the key experiments cited in the efficacy data table. All experiments were conducted in male mice.[1]
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Anesthesia was induced in the mice.
-
The sciatic nerve was exposed, and loose ligatures were placed around it to induce a nerve injury.
-
After a recovery period, mechanical allodynia (pain in response to a non-painful stimulus) was assessed using von Frey filaments.
-
CM-304, AZ-66, or gabapentin were administered intraperitoneally (i.p.) at the specified doses.
-
Paw withdrawal thresholds were measured at various time points post-administration to determine the reduction in allodynia.
-
-
Cisplatin-Induced Neuropathic Pain Model:
-
Mice were treated with cisplatin (B142131) to induce chemotherapy-induced neuropathy.
-
The development of allodynia was monitored.
-
Test compounds were administered i.p., and the anti-allodynic effects were measured as in the CCI model.
-
-
Formalin Paw Assay of Inflammatory Pain:
-
A dilute solution of formalin was injected into the plantar surface of the mouse's hind paw, inducing a biphasic pain response.
-
Immediately after injection, the time the animal spent licking the injected paw was recorded for a set duration.
-
CM-304 or AZ-66 were administered i.p. prior to the formalin injection.
-
The reduction in licking time compared to vehicle-treated animals was used to quantify antinociception.[1][2]
-
-
Acetic-Acid Writhing Test for Visceral Pain:
-
A dilute solution of acetic acid was administered i.p. to induce abdominal constrictions (writhing).
-
The number of writhes was counted for a specific period after administration.
-
Test compounds were administered i.p. prior to the acetic acid injection.
-
A reduction in the number of writhes indicated antinociceptive activity. The dose that produced a 50% reduction in writhing (ED₅₀) was calculated.[1][2]
-
-
Warm-Water Tail-Withdrawal Assay for Thermal Pain:
-
The distal portion of the mouse's tail was immersed in a warm water bath maintained at 55°C.
-
The latency for the mouse to withdraw its tail was recorded.
-
Test compounds were administered i.p., and the tail-withdrawal latency was measured at peak effect times.
-
An increase in the withdrawal latency was indicative of antinociception. The ED₅₀ was determined.[1][2]
-
Mandatory Visualization
The Sigma-1 receptor (S1R) is a molecular chaperone protein that can modulate the activity of various other proteins, including opioid and NMDA receptors, which are crucial in pain signaling.[3][4] In a state of chronic pain, these signaling pathways can become sensitized. CM-304, as a selective S1R antagonist, is thought to exert its analgesic effects by inhibiting the S1R, thereby reducing the sensitization and amplification of pain signals.[4]
Caption: Mechanism of CM-304 as a Sigma-1 Receptor antagonist in pain modulation.
The following diagram illustrates a typical workflow for evaluating the efficacy of an analgesic compound like CM-304 in a preclinical model of neuropathic pain.
Caption: Workflow for preclinical evaluation of CM-304 in a neuropathic pain model.
References
- 1. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
Assessing the Translational Potential of CM-304 from Animal Models to Humans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for the selective sigma-1 receptor (S1R) antagonist CM-304 and evaluates its translational potential by comparing it with other S1R antagonists that have progressed to clinical trials. The content is based on available experimental data to aid researchers and drug development professionals in understanding the landscape of S1R antagonists for pain management.
Introduction to CM-304 and the Role of Sigma-1 Receptor in Pain
CM-304 is a potent and selective antagonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondria interface.[1] The S1R is implicated in various cellular functions, including the modulation of calcium signaling, and plays a significant role in the pathophysiology of pain.[1] Antagonism of the S1R has emerged as a promising therapeutic strategy for various types of pain, particularly neuropathic pain.[2][3][4] Preclinical studies have consistently demonstrated that S1R antagonists can produce antinociceptive, anti-allodynic, and antihyperalgesic effects in various pain models.[5]
Preclinical Efficacy of CM-304 in Animal Models
A key study by Cirino et al. (2019) characterized the in vivo analgesic and anti-allodynic activity of CM-304 in several mouse models of pain.[6][7][8] The study compared CM-304 with the established analgesics morphine and gabapentin (B195806), as well as its structural analog with dual S1R/S2R antagonism, AZ-66.
Key Findings from Preclinical Studies:
-
Neuropathic Pain: In the chronic constriction injury (CCI) and cisplatin-induced neuropathy (CISN) models, CM-304, administered intraperitoneally (i.p.), dose-dependently reduced allodynia.[6][7][8] At higher doses (10-45 mg/kg), its efficacy was comparable to gabapentin (50 mg/kg, i.p.).[6][7][8]
-
Inflammatory and Chemical Pain: CM-304 demonstrated significant antinociceptive effects in the formalin paw assay (inflammatory pain) and the acetic acid-induced writhing test (visceral pain).[6][7][8] In the writhing test, CM-304 (ED₅₀: 0.48 mg/kg) was as potent as morphine (ED₅₀: 1.75 mg/kg).[6][7]
-
Thermal Pain: CM-304 was less effective than morphine in a model of acute thermal pain (55°C warm-water tail-withdrawal assay).[6][7][8]
-
Safety and Tolerability: Unlike its analog AZ-66, which showed modest sedative effects and conditioned place aversion, CM-304 did not produce significant locomotor impairment or conditioned place aversion, suggesting a better safety profile.[6][7][8]
Table 1: Comparative Efficacy of CM-304 and Competitors in Preclinical Pain Models
| Compound | Animal Model | Pain Type | Key Efficacy Finding | Reference |
| CM-304 | Mouse CCI, Cisplatin-induced neuropathy | Neuropathic | Dose-dependent reduction in allodynia, comparable to gabapentin at high doses. | [6][7][8] |
| Mouse Acetic Acid Writhing | Visceral | Potent antinociception, comparable to morphine. | [6][7] | |
| Mouse Formalin Test | Inflammatory | Dose-dependent antinociception. | [6][7][8] | |
| AZ-66 | Mouse CCI, Cisplatin-induced neuropathy | Neuropathic | Dose-dependent reduction in allodynia, with longer duration than CM-304. | [6][7][8] |
| Morphine | Mouse Acetic Acid Writhing | Visceral | Potent antinociception. | [6][7] |
| Mouse Warm-Water Tail-Withdrawal | Thermal | Highly efficacious. | [6][7][8] | |
| Gabapentin | Mouse CCI, Cisplatin-induced neuropathy | Neuropathic | Significant reduction in allodynia. | [6][7][8] |
Translational Perspective: From CM-304 to Human Studies
The translational potential of CM-304 can be assessed by examining its progression to human trials and comparing its profile with other S1R antagonists that have entered clinical development.
CM-304/[18F]FTC-146 in Humans:
CM-304 has been radiolabeled as [18F]FTC-146 for use as a positron emission tomography (PET) imaging agent to visualize S1R expression in humans.[6][9] Clinical trials have utilized [18F]FTC-146 PET/MRI to identify sources of pain generation in patients with chronic conditions such as complex regional pain syndrome (CRPS) and sciatica.[10][11][12] These imaging studies support the involvement of S1R in human pain conditions.[10][11][12] However, there is currently no publicly available data from clinical trials evaluating the therapeutic efficacy of non-radiolabeled CM-304 for pain treatment in humans.
Comparator: E-52862 (S1RA/MR309)
E-52862 is another selective S1R antagonist that has advanced to Phase II clinical trials for neuropathic pain, making it a valuable comparator for assessing the translational potential of CM-304.[13][14]
Key Findings from E-52862 Clinical Trials:
-
Chronic Postsurgical Pain (CPSP): In a Phase II study, E-52862 demonstrated a statistically significant and clinically meaningful reduction in pain compared to placebo in patients with CPSP.[3][15]
-
Painful Diabetic Neuropathy (PDN): In a separate Phase II trial, while there were reductions in pain intensity with E-52862, a high placebo response rate prevented a statistically significant differentiation between the drug and placebo.[3][15]
-
Oxaliplatin-Induced Peripheral Neuropathy (OIPN): A Phase IIa trial of MR309 (E-52862) in colorectal cancer patients receiving FOLFOX chemotherapy showed that intermittent treatment was associated with reduced acute OIPN and allowed for higher cumulative oxaliplatin (B1677828) exposure.[14]
-
Safety: E-52862 has shown acceptable tolerability in clinical trials.[13][15]
Table 2: Comparison of CM-304 and E-52862
| Feature | CM-304 | E-52862 (S1RA/MR309) |
| Preclinical Efficacy | Demonstrated in neuropathic, inflammatory, and visceral pain models in mice.[6][7] | Demonstrated efficacy in preclinical models of neuropathic pain.[13] |
| Human Imaging Data | Yes, as [18F]FTC-146 for PET imaging of S1R in chronic pain patients.[10][12] | Not a primary focus of available literature. |
| Human Therapeutic Efficacy Data | Not yet available in published literature. | Phase II data available for CPSP, PDN, and OIPN, with positive results in CPSP and OIPN.[3][14][15] |
| Development Stage | Preclinical/Phase I (as imaging agent). | Completed Phase II trials for pain.[13][14] |
Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling in Pain
The S1R modulates pain signaling through its interaction with various ion channels and receptors. Upon nerve injury, S1R activation can lead to increased intracellular calcium, phosphorylation of NMDA receptors, and activation of other signaling molecules like ERK and p38 MAPK, contributing to central sensitization and neuropathic pain. S1R antagonists are believed to exert their analgesic effects by blocking these pronociceptive signaling cascades.
Caption: Sigma-1 receptor signaling pathway in neuropathic pain and the inhibitory action of CM-304.
Experimental Workflow for Preclinical Pain Models
The preclinical assessment of CM-304 involved several established rodent models of pain. The general workflow for these experiments is outlined below.
Caption: General experimental workflow for preclinical evaluation of CM-304 in rodent pain models.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of findings. Below are summaries of the protocols used in the preclinical evaluation of CM-304.
Chronic Constriction Injury (CCI) Model:
The CCI model is a widely used method to induce neuropathic pain.[16][17][18][19]
-
Anesthesia: Mice are anesthetized.
-
Surgical Procedure: The sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are placed around the nerve.[19] The muscle and skin are then closed.
-
Post-operative Recovery: Animals are allowed to recover for a set period.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured.
Cisplatin-Induced Neuropathy (CISN) Model:
This model mimics chemotherapy-induced neuropathic pain.
-
Drug Administration: Mice receive repeated intraperitoneal injections of cisplatin. A common protocol involves daily injections for 5 days, followed by a 5-day rest period, repeated for two cycles.[20][21][22]
-
Development of Neuropathy: Neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, develop over several weeks.
-
Behavioral Testing: Pain responses are measured using methods like the von Frey test for mechanical allodynia and the radiant heat test for thermal hyperalgesia.[21]
Acetic Acid-Induced Writhing Test:
This is a model of visceral inflammatory pain.[7][23][24][25]
-
Drug Pre-treatment: Mice are pre-treated with the test compound (e.g., CM-304), vehicle, or a standard analgesic.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally.[23][24]
-
Observation: The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[23][25]
-
Analysis: A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
Formalin Test:
The formalin test models both acute (neurogenic) and tonic (inflammatory) pain.[2][5][26][27]
-
Drug Pre-treatment: Animals are pre-treated with the test substance.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.[2][26]
-
Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[26]
-
Analysis: The early phase reflects direct nociceptor activation, while the late phase is associated with inflammatory processes and central sensitization.[5][26]
Conclusion and Future Directions
The preclinical data for CM-304 are promising, demonstrating efficacy in multiple animal models of neuropathic and inflammatory pain with a favorable safety profile compared to its non-selective analog. The use of its radiolabeled form, [18F]FTC-146, in human imaging studies has confirmed the presence and potential involvement of S1R in chronic pain conditions, providing a solid rationale for its therapeutic development.
However, the translational gap remains to be bridged with clinical trial data on the therapeutic efficacy of CM-304. The clinical development of E-52862 provides a valuable benchmark. The positive results of E-52862 in chronic postsurgical pain suggest that S1R antagonists can be effective in specific neuropathic pain conditions. The mixed results in painful diabetic neuropathy highlight the challenges of translating preclinical findings and the importance of patient population selection in clinical trials.
Future research on CM-304 should focus on:
-
Initiating and reporting on Phase I and II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and therapeutic efficacy of CM-304 in relevant patient populations with neuropathic pain.
-
Directly comparing the preclinical and, eventually, clinical profiles of CM-304 with other S1R antagonists in development to better understand the nuances of this drug class.
-
Further elucidating the specific downstream signaling pathways modulated by CM-304 to identify potential biomarkers for patient stratification and treatment response.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]
- 3. matilda.science [matilda.science]
- 4. Selective sigma-1 receptor antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 6. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Acetic Acid Induced Writhing Test [bio-protocol.org]
- 8. Characterization of Sigma 1 Receptor Antagonist CM-304 and Its Analog, AZ-66: Novel Therapeutics Against Allodynia and Induced Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances with the discovery and development of novel sigma 1 receptor antagonists for the management of pain | Semantic Scholar [semanticscholar.org]
- 10. [18F]FTC-146 PET/MRI in Healthy Volunteers and in CRPS and Sciatica [clinicaltrials.stanford.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. E-52862 - Wikipedia [en.wikipedia.org]
- 14. Efficacy of a Novel Sigma-1 Receptor Antagonist for Oxaliplatin-Induced Neuropathy: A Randomized, Double-Blind, Placebo-Controlled Phase IIa Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. E-52862-A selective sigma-1 receptor antagonist, in peripheral neuropathic pain: Two randomized, double-blind, phase 2 studies in patients with chronic postsurgical pain and painful diabetic neuropathy [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Gait Analysis in Mice with Chronic Constriction Injury [jove.com]
- 17. criver.com [criver.com]
- 18. mdbneuro.com [mdbneuro.com]
- 19. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 20. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinin B1 and B2 Receptors Contribute to Cisplatin-Induced Painful Peripheral Neuropathy in Male Mice | MDPI [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. saspublishers.com [saspublishers.com]
- 25. rjptsimlab.com [rjptsimlab.com]
- 26. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CM304: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the novel sigma-1 receptor antagonist CM304, understanding the proper disposal procedures is paramount to ensuring laboratory safety and environmental compliance. While one supplier indicates that this compound is shipped as a non-hazardous chemical, the absence of a publicly available, substance-specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal.[1] This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing best practices in the absence of explicit manufacturer guidelines.
Immediate Safety and Handling Considerations
Before proceeding with any disposal protocol, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety glasses, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
In the absence of a specific SDS for this compound, a conservative approach to disposal is required. This involves treating the compound as potentially hazardous waste. The following steps outline a general procedure that should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, should be considered chemical waste.
-
Segregate this compound waste from other waste streams to prevent accidental reactions.
-
-
Waste Collection and Containment:
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
Aqueous solutions containing this compound should be collected in a separate, labeled, leak-proof container. Avoid mixing with other solvent wastes unless approved by your EHS department.
-
Contaminated sharps must be placed in a designated sharps container.
-
-
Labeling and Storage:
-
Properly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Store the waste in a designated, secure area away from incompatible materials, pending pickup by a certified waste disposal vendor.
-
-
Disposal Vendor:
-
Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. Follow their specific procedures for waste pickup and documentation.
-
Quantitative Data Summary
For accurate record-keeping and to facilitate proper disposal, all quantitative data related to this compound waste should be meticulously documented.
| Waste Stream | Container Type | Recommended Labeling | Storage Location |
| Solid this compound Waste | Sealed, non-reactive container | Hazardous Waste: Solid this compound | Designated Waste Accumulation Area |
| Aqueous this compound Solutions | Leak-proof, non-reactive container | Hazardous Waste: Aqueous this compound | Designated Waste Accumulation Area |
| Contaminated Labware | Lined, sealed container | Hazardous Waste: this compound Contaminated Debris | Designated Waste Accumulation Area |
| Contaminated Sharps | Puncture-resistant sharps container | Biohazard/Sharps Waste | Designated Sharps Collection Point |
Experimental Protocol for Waste Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical experimental protocol for the chemical degradation of a research compound. It is not validated for this compound and should not be attempted. The proper disposal method is through a licensed hazardous waste vendor. This is provided for illustrative purposes only.
A potential, yet unverified, method for the degradation of similar organic compounds involves oxidation. For example, treatment with a strong oxidizing agent like potassium permanganate (B83412) or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) could theoretically break down the molecule. However, the reaction byproducts would be unknown and could be hazardous. The efficacy and safety of such a procedure for this compound are undetermined. Therefore, this method is not recommended.
This compound Disposal Workflow
The following diagram illustrates the recommended workflow for the proper disposal of this compound waste from a research laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CM304
Essential Safety and Handling Guide for CM304
Disclaimer: This information is for guidance purposes only and should be supplemented by a thorough risk assessment conducted by the user's institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal requirements.
Compound Information
This compound is a research chemical identified as a highly selective sigma-1 receptor antagonist.[1] It is intended for laboratory research use only and is not for human or veterinary use.[1]
| Property | Value |
| Chemical Name | 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride[2][3] |
| Synonyms | CM-304, CM 304[1] |
| CAS Number | 1417742-48-3[1][3] |
| Molecular Formula | C18H26ClFN2OS[1][2][3] |
| Molecular Weight | 372.93 g/mol [1] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO[2] |
| Storage | Store in a dry, dark place at 0 - 4°C for short-term and -20°C for long-term storage.[2] |
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is shipped as a non-hazardous chemical, the toxicological properties of this novel compound have not been fully investigated.[1] Therefore, it should be handled with caution, assuming it is potentially hazardous. Based on the hazard profiles of related benzothiazole (B30560) compounds, the following potential hazards should be considered.[4]
| Hazard Classification | Potential Hazard |
| Acute Toxicity (Oral) | Potentially harmful if swallowed.[5] |
| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled. |
| Eye Irritation | May cause serious eye irritation.[5] |
| Skin Irritation | May cause skin irritation.[5] |
| Aquatic Hazard | Potentially harmful to aquatic life. |
To mitigate these potential risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | A laboratory coat should be worn at all times. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of generating dust or aerosols.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
-
Preparation and Precaution :
-
Before handling, ensure you have read and understood this guide and any institutional SOPs.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and materials before you begin.
-
-
Weighing and Solution Preparation :
-
When weighing the solid compound, do so in a fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the powder. Avoid creating dust.
-
To prepare a stock solution, add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound.
-
Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.
-
-
Experimental Use :
-
When using this compound in experiments, handle all solutions with care to avoid splashes and spills.
-
Use appropriate, calibrated pipettes for accurate measurement and to prevent contamination.
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Waste Segregation :
-
Do not mix this compound waste with other waste streams.
-
Establish separate, clearly labeled waste containers for solid and liquid waste.
-
-
Solid Waste Disposal :
-
Solid waste includes contaminated gloves, weighing paper, pipette tips, and any unused this compound powder.
-
Place all solid waste into a designated, sealable, and chemically compatible container.[4]
-
The container must be labeled "Hazardous Waste" and include the full chemical name: "Waste 3-(2-(Azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride".[4]
-
-
Liquid Waste Disposal :
-
Liquid waste includes unused stock solutions and any other solutions containing this compound.
-
Collect all liquid waste in a sealable, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and the solvent used (e.g., "Waste this compound in DMSO").
-
-
Storage and Final Disposal :
-
Store all waste containers in a designated hazardous waste accumulation area that is secure and well-ventilated.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Experimental Workflow and Signaling Pathway Diagrams
To ensure clarity in experimental procedures and understanding of the compound's mechanism of action, the following diagrams are provided.
Caption: General workflow for safely handling the research compound this compound.
Caption: Simplified action of this compound as a Sigma-1 receptor antagonist.
References
- 1. medkoo.com [medkoo.com]
- 2. Buy 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride | 1417742-48-3 | >98% [smolecule.com]
- 3. 3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride 95% | CAS: 1417742-48-3 | AChemBlock [achemblock.com]
- 4. benchchem.com [benchchem.com]
- 5. transportation.ky.gov [transportation.ky.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
